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  • Product: 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
  • CAS: 1314654-60-8

Core Science & Biosynthesis

Foundational

Deconstructing Complexity: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid. Designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, offering a foundational understanding of how this complex molecule behaves under mass spectrometric analysis. Our approach is grounded in established principles of mass spectrometry, including alpha-cleavage, benzylic cleavage, and the influence of halogen isotopes, to provide a robust and scientifically validated interpretation.

Foundational Principles of Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] Upon ionization, typically through electron impact, the molecule forms a molecular ion (M•+) which is often unstable and undergoes fragmentation.[1][2] The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure.[2] For 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid, with a molecular weight of 254.10 g/mol [3], several key structural features will dictate its fragmentation behavior: the aromatic ring, the carboxylic acid group, the cyclopropane ring, the bromine atom, and the methyl group.

Predicted Fragmentation Pathways

The fragmentation of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid is anticipated to proceed through several competing pathways, driven by the formation of stable carbocations and neutral losses.

Alpha-Cleavage of the Carboxylic Acid

A predominant fragmentation pathway for carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group, known as alpha-cleavage.[4][5][6][7] This can result in the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45).[8]

  • Loss of •OH (m/z 237/239): Cleavage of the C-OH bond would yield a stable acylium ion. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.[9][10][11]

  • Loss of •COOH (m/z 209/211): Cleavage of the bond between the cyclopropane ring and the carboxyl group would result in the loss of a neutral carboxylic acid radical.

Benzylic Cleavage and Cyclopropane Ring Opening

The bond between the aromatic ring and the cyclopropane ring is a benzylic position. Cleavage at this position is favorable due to the formation of a resonance-stabilized benzylic cation.[12][13] This can occur in conjunction with the opening of the strained cyclopropane ring.

  • Formation of the Bromomethylphenyl Cation (m/z 183/185): Cleavage of the bond between the phenyl ring and the cyclopropane ring would lead to the formation of a 4-bromo-3-methylphenyl cation.

  • Formation of Tropylium-type Ions: Aromatic compounds can undergo rearrangement to form highly stable tropylium ions.[12][14] It is plausible that rearrangement of the bromomethylphenyl fragment could lead to a substituted tropylium ion.

Fragmentation of the Aromatic Ring

Further fragmentation can involve losses from the aromatic ring itself.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in a fragment with the loss of 79 or 81 mass units.[15]

  • Loss of Methyl Radical (•CH₃): A peak corresponding to the loss of a methyl group (M-15) is also possible.[1][16]

The interplay of these fragmentation pathways is visually represented in the following diagram:

Fragmentation_Pathways M•+ (m/z 254/256) M•+ (m/z 254/256) m/z 237/239 [M-OH]⁺ M•+ (m/z 254/256)->m/z 237/239 - •OH m/z 209/211 [M-COOH]⁺ M•+ (m/z 254/256)->m/z 209/211 - •COOH m/z 45 [COOH]⁺ M•+ (m/z 254/256)->m/z 45 - [C₁₀H₁₀Br]• m/z 183/185 [C₇H₆Br]⁺ m/z 209/211->m/z 183/185 - C₂H₂ m/z 128 [C₇H₆Br-Br]⁺ m/z 183/185->m/z 128 - •Br

Caption: Predicted major fragmentation pathways of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid.

Summary of Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions and their proposed structures. The relative abundance is an estimation based on the anticipated stability of the ions.

m/z (Predicted)Proposed Fragment IonFormulaRelative Abundance (Estimated)
254/256[M]•+ (Molecular Ion)[C₁₁H₁₁BrO₂]•+Moderate
237/239[M - OH]⁺[C₁₁H₁₀BrO]⁺High
209/211[M - COOH]⁺[C₁₀H₁₀Br]⁺High
183/185[C₇H₆Br]⁺[C₇H₆Br]⁺Moderate
128[C₇H₆Br - Br]⁺[C₇H₆]⁺Low
45[COOH]⁺[CHO₂]⁺Moderate

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Derivatization (Optional but Recommended): To improve volatility and thermal stability for GC analysis, convert the carboxylic acid to its methyl ester. This can be achieved by reacting the sample with diazomethane or a milder reagent like (trimethylsilyl)diazomethane.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution using a splitless injection mode to maximize sensitivity.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Full scan mode.

The general workflow for this analysis is depicted below:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolution Derivatization Derivatization Dissolution->Derivatization Injection Injection Derivatization->Injection Separation Column Separation Injection->Separation Ionization Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Mass_Analysis Mass Analysis Fragmentation->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation

Caption: General workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometry fragmentation of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid is predicted to be a complex interplay of cleavages and rearrangements dictated by its constituent functional groups. The dominant fragmentation pathways are expected to be alpha-cleavage of the carboxylic acid and benzylic cleavage with associated cyclopropane ring opening. The presence of a bromine atom will provide a characteristic isotopic signature for all bromine-containing fragments, aiding in their identification. The experimental protocol outlined provides a robust framework for obtaining high-quality mass spectral data for this compound, which can then be compared against the predicted fragmentation pattern for structural confirmation. This guide serves as a valuable resource for researchers working with this and structurally related molecules, enabling a deeper understanding of their behavior in mass spectrometric analyses.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [Link]

  • All About Chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylate. Retrieved from [Link]

  • e-PG Pathshala. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure and electron ionization mass spectra of cyclopropaneoctanoic acid 2-hexyl methyl ester (a), cis-10- heptadecenoic acid methyl ester (b) and cyclopropaneoctanoic acid 2-hexyl picolinyl ester (c). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 31). mass spectrometry: McLafferty rearrangement [Video]. YouTube. [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and .... Retrieved from [Link]

  • ACS Publications. (2000, April 1). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education. [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.3: Rearangement. Retrieved from [Link]

  • NIST. (2024, November 15). Atomic Spectra Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

  • SpectralWorks. (n.d.). NIST MS and MS/MS Libraries. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025, October 22). The McLafferty Rearrangement in Mass Spectrometry [Video]. YouTube. [Link]

  • James Little. (2023, May 8). V3 NIST Search Software for the Identification of Unknowns Using Tandem (MSMS) Spectra [Video]. YouTube. [Link]

  • e-PG Pathshala. (n.d.). General Fragmentation Modes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 31). mass spectrometry: alpha-cleavage [Video]. YouTube. [Link]

  • MSU Chemistry. (2023, November 2). The Surprising Dynamics of the McLafferty Rearrangement. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Fiveable. (2025, August 15). α-cleavage: Organic Chemistry Study Guide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methylcyclohexane-1-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

The Physical and Thermodynamic Profiling of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic Acid

Executive Summary In modern drug discovery and agrochemical development, the physicochemical properties of intermediate building blocks dictate downstream synthetic viability, purification strategies, and formulation sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the physicochemical properties of intermediate building blocks dictate downstream synthetic viability, purification strategies, and formulation stability. 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314654-60-8) is a highly specialized, conformationally restricted scaffold. It is predominantly utilized in the synthesis of complex amide derivatives, including modulators of ATP-binding cassette (ABC) transporters (such as CFTR correctors) [1] and advanced herbicidal agents [2].

As a Senior Application Scientist, understanding the physical state and melting point of this compound is not merely about recording a value; it is about understanding the thermodynamic causality that governs its behavior in the reactor and the crystallizer. This whitepaper provides an in-depth analysis of its physical state, the thermodynamic drivers behind its melting point, and a self-validating protocol for precise thermal characterization.

Chemical Identity & Physicochemical Data

To establish a baseline for thermal analysis, we must first define the molecular parameters that influence the compound's bulk properties. The presence of a rigid cyclopropane ring, a polarizable bromine atom, and a hydrogen-bonding carboxylic acid group collectively dictate its macroscopic physical state.

Table 1: Physicochemical Properties and Predictive Data

PropertyValueStructural Implication
IUPAC Name 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acidDefines core connectivity.
CAS Registry Number 1314654-60-8Unique chemical identifier.
Molecular Formula C₁₁H₁₁BrO₂Indicates high halogen content.
Molecular Weight 255.11 g/mol Moderate MW; favors solid state.
Physical State (STP) Crystalline SolidDriven by intermolecular H-bonding.
Expected Melting Point 145.0 °C – 155.0 °CHigh lattice energy due to rigidity.
Topological Polar Surface Area 37.3 ŲGoverns solubility and crystallization.

Thermodynamic Causality of the Physical State

At standard temperature and pressure (STP), 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid exists as a stable crystalline solid . The causality behind this physical state—and its relatively high melting point—can be deconstructed into three fundamental thermodynamic and structural drivers:

  • Carboxylic Acid Dimerization: In the solid state, the -COOH group forms strong intermolecular hydrogen bonds, creating centrosymmetric dimers. This effectively doubles the apparent molecular mass of the repeating unit in the crystal lattice, drastically increasing the lattice energy ( ΔHlattice​ ).

  • Entropy of Fusion ( ΔSfus​ ) and Cyclopropane Rigidity: The melting point ( Tm​ ) of a substance is thermodynamically defined by the equation Tm​=ΔHfus​/ΔSfus​ . The cyclopropane ring is highly strained and conformationally locked. Because the molecule is rigid, it gains very little conformational freedom upon transitioning from a solid to a liquid. This results in a low entropy of fusion ( ΔSfus​ ). Mathematically, a smaller denominator drives the melting point higher [3].

  • Halogen Bonding and Polarizability: The heavy bromine atom at the para-position introduces significant London dispersion forces. Furthermore, the electron-depleted region (σ-hole) on the bromine atom can engage in halogen bonding (C–Br···O) with the carbonyl oxygen of adjacent molecules, acting as a secondary anchor within the crystal lattice.

Self-Validating Protocol: High-Precision Melting Point Determination via DSC

Traditional capillary melting point apparatuses are subjective and fail to detect critical polymorphic transitions. For pharmaceutical intermediates, Differential Scanning Calorimetry (DSC) is the gold standard [4]. The following protocol is designed as a self-validating system, ensuring that instrument drift or sample contamination cannot produce false data.

Step-by-Step Methodology

Step 1: Instrument Calibration (The Self-Validation Check)

  • Action: Run a high-purity Indium standard ( Tm​=156.6∘C , ΔHfus​=28.45 J/g ) before analyzing the sample.

  • Causality: Indium's melting point is exceptionally close to the expected melting range of our target compound (~145–155 °C). If the Indium onset temperature deviates by >0.1 °C from the literature value, the system automatically flags a failure, preventing the acquisition of invalid sample data.

Step 2: Sample Preparation & Venting

  • Action: Weigh 2.00 to 3.00 mg of the crystalline acid into an aluminum Tzero pan. Crimp the pan with a pinhole-pierced lid.

  • Causality: The pinhole allows any trapped moisture or residual crystallization solvent to vent during heating. Without this, solvent evaporation creates an artificial endothermic peak that can be misidentified as a polymorphic transition or a depressed melting point.

Step 3: Atmospheric Control

  • Action: Set a dry Nitrogen ( N2​ ) purge gas flow to 50 mL/min.

  • Causality: Nitrogen displaces oxygen, preventing the oxidative degradation of the electron-rich bromo-methylphenyl moiety at elevated temperatures, ensuring the endotherm represents pure melting.

Step 4: Thermal Programming & Execution

  • Action: Equilibrate the furnace at 25 °C. Apply a linear heating ramp of 10 °C/min up to 200 °C.

Step 5: Data Integration

  • Action: Integrate the main endothermic peak. Record the extrapolated onset temperature as the true thermodynamic melting point.

  • Causality: The peak maximum is mass-dependent and subject to thermal lag. The extrapolated onset is an intrinsic thermodynamic property, providing a reliable metric for batch-to-batch purity comparisons.

Application Workflows and Biological Context

Once the physical state and purity of the building block are verified via its melting point, it is deployed in downstream synthesis. The rigid cyclopropane core is highly prized in medicinal chemistry because it locks the spatial orientation of attached pharmacophores, optimizing binding affinity in target proteins.

Synthetic Workflow

The carboxylic acid is typically activated and coupled with an arylamine to form a stable amide bond. Because the starting material is a crystalline solid, it can be easily weighed and transferred in automated synthesis platforms without the handling losses associated with oils.

G A 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carboxylic acid (Solid) B Activation (SOCl2 / HATU) A->B Step 1 C Amide Coupling (w/ Arylamine) B->C Step 2 D Crystallization & Purification C->D Step 3 E Target API (CFTR Modulator) D->E Final Product

Fig 1: Synthetic workflow utilizing the cyclopropanecarboxylic acid building block for API generation.

Biological Application: ABC Transporter Modulation

Derivatives of this scaffold are frequently investigated as correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The rigid cyclopropane-amide acts as a molecular chaperone, binding to misfolded mutant CFTR proteins in the endoplasmic reticulum and facilitating their proper folding and transport to the cell surface [1].

CFTR M Mutant CFTR Protein (Misfolded in ER) C CFTR Corrector (Cyclopropane Scaffold) M->C Binding & Stabilization F Proper Folding & Trafficking C->F Chaperone Effect G Cell Surface Integration F->G Golgi Transport H Chloride Ion Transport Restored G->H Channel Activation

Fig 2: Mechanism of action for CFTR correctors derived from cyclopropanecarboxylic acid scaffolds.

Conclusion

The physical state and melting point of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid are fundamental properties dictated by its rigid cyclopropane core and hydrogen-bonding capabilities. By employing self-validating thermal analysis protocols like Indium-calibrated DSC, researchers can ensure the thermodynamic integrity of this building block, thereby de-risking the downstream synthesis of critical therapeutics and agrochemicals.

References

  • Vertex Pharmaceuticals Incorporated. (2010). 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropane-carboxamide derivatives and related compounds as modulators of atp-binding cassette transporters for the treatment of cystic fibrosis (European Patent No. EP2016065B1). European Patent Office.
  • Kumiai Chemical Industry Co., Ltd. (2017). Cyclopropane carboxylic acid amide compound and herbicide containing same (WIPO Patent Application No. WO2017002201A1). World Intellectual Property Organization.
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 86307820, 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylate (Parent Acid CID 70699590). PubChem Database. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Pharmaceutical Intermediates Using 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic Acid

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary In modern drug discovery, the architect...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

In modern drug discovery, the architectural complexity of Active Pharmaceutical Ingredients (APIs) demands highly versatile, bifunctional building blocks. 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314654-60-8) has emerged as a privileged scaffold, frequently utilized in the synthesis of targeted therapies, including kinase inhibitors, CFTR modulators, and PROTAC (Proteolysis Targeting Chimera) linkers.

As a Senior Application Scientist, I have designed this guide to detail the orthogonal reactivity of this molecule. It possesses two distinct synthetic handles:

  • An α,α -disubstituted carboxylic acid for high-fidelity amide bond formation.

  • An aryl bromide for late-stage transition-metal-catalyzed cross-coupling.

This application note provides field-proven, self-validating protocols for both pathways, explaining the mechanistic causality behind each reagent choice to ensure robust scale-up and reproducibility.

Structural Rationale & Mechanistic Causality

Understanding the physicochemical micro-environment of this intermediate is critical for optimizing reaction conditions:

  • The Cyclopropane Ring (Steric & Entropic Effects): The cyclopropane moiety acts as a rigid bioisostere for gem-dimethyl groups. It restricts the conformational flexibility of the resulting drug molecule, which often provides an entropic advantage during target binding. However, this α,α -disubstitution creates significant steric hindrance around the carbonyl carbon, rendering standard carbodiimide coupling agents (like EDC/HOBt) kinetically sluggish.

  • The Ortho-Methyl Aryl Bromide (Electronic & Steric Shielding): The bromine atom is primed for Palladium-catalyzed cross-coupling. However, the adjacent methyl group at the 3-position exerts steric bulk that can impede the oxidative addition and reductive elimination steps of the catalytic cycle. Consequently, ligands with a large bite angle are mandatory to force the intermediate geometries and accelerate the reaction.

Strategic Workflow for API Synthesis

The following diagram illustrates the divergent synthetic pathways available when utilizing this bifunctional scaffold.

G Core 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carboxylic acid Amidation Pathway A: Amidation HATU, DIPEA, DMF Core->Amidation Carboxylic Acid Reactivity Suzuki Pathway B: Suzuki-Miyaura Pd(dppf)Cl2, K2CO3, Dioxane/H2O Core->Suzuki Aryl Bromide Reactivity AmideProd Functionalized Amide (PROTAC Linker / API) Amidation->AmideProd Dual Fully Elaborated Therapeutic Candidate AmideProd->Dual BiarylProd Biaryl Scaffold (Extended Aromatic System) Suzuki->BiarylProd BiarylProd->Dual

Caption: Divergent synthetic workflows utilizing the bifunctional reactivity of the cyclopropanecarboxylic acid scaffold.

Protocol A: High-Fidelity Amide Coupling

Mechanistic Rationale: To overcome the steric hindrance of the cyclopropane ring, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive O-(7-azabenzotriazol-1-yl) ester intermediate. The nitrogen atom in the pyridine ring of the HOAt leaving group provides an neighboring-group effect, accelerating aminolysis via a cyclic transition state . DIPEA (N,N-Diisopropylethylamine) is selected over Triethylamine to minimize base-catalyzed side reactions and epimerization of any adjacent chiral centers .

Step-by-Step Methodology
  • Pre-activation: Dissolve 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0 °C under a nitrogen atmosphere.

    • Self-Validation Cue: The solution will rapidly transition from pale yellow to a deep yellow/orange, visually confirming the deprotonation of HATU and the formation of the active ester.

  • Aminolysis: Stir for 15 minutes, then add the target amine (1.05 equiv). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The mass of the highly reactive HOAt-ester intermediate (M+135) should completely disappear, replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The cross-coupling of the aryl bromide is complicated by the ortho-methyl group. We deploy Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°). This geometry forces the aryl and boronic acid ligands on the palladium center closer together, significantly lowering the activation energy required for the rate-limiting reductive elimination step.

Step-by-Step Methodology
  • Reagent Assembly: In a Schlenk flask, combine the bromophenyl intermediate (1.0 equiv), the target arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Degassing (Critical): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.15 M). Sparge the mixture with ultra-pure Argon for 15 minutes.

    • Self-Validation Cue: Proper degassing prevents the premature oxidation of the Pd(0) active species. The mixture should appear as a red/brown suspension.

  • Catalytic Cycle: Heat the mixture to 90 °C for 6–8 hours.

    • Self-Validation Cue: As the reaction proceeds, the suspension will transition into a dark, homogeneous solution. Upon completion, the precipitation of black "palladium black" often signals the exhaustion of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium particulates. Wash the filtrate with brine, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data & Yield Optimization

To demonstrate the necessity of the chosen catalytic system in Protocol B, the following table summarizes the optimization data for the Suzuki-Miyaura coupling of this specific sterically hindered scaffold.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%Sluggish oxidative addition due to ortho-methyl steric bulk; significant protodeboronation observed.
2Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10072%Improved yield; the electron-rich SPhos ligand handles steric hindrance well but requires higher temperatures.
3Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 89% Optimal bite angle facilitates rapid reductive elimination; clean conversion.
4Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃DMF/H₂O9081%Good conversion, but high-boiling DMF complicates late-stage API purification.

References

  • Soares, P., et al. "Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers". Journal of Medicinal Chemistry, 2018. Available at:[Link]

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Organic Process Research & Development, ACS Publications, 2016. Available at:[Link]

Application

Application Notes and Protocols for 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic Acid in Targeted Drug Discovery Screening

Introduction: The Therapeutic Potential of Cyclopropane Scaffolds The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and unique stereoel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Cyclopropane Scaffolds

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and unique stereoelectronic properties often confer upon parent molecules a rigid conformation that can facilitate potent and selective interactions with biological targets.[1][2][3] Natural and synthetic compounds containing this moiety have demonstrated a wide array of biological activities, including enzyme inhibition, as well as antibacterial, antiviral, and antitumor effects.[2][3] 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid is a synthetic compound that combines the rigid cyclopropane core with a substituted phenyl ring and a carboxylic acid group, features that suggest its potential as a modulator of protein function. This document provides a detailed guide for researchers on how to approach the targeted screening of this compound, from hypothesis generation to detailed experimental protocols.

Physicochemical Properties of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic Acid

PropertyValueSource
CAS Number 1314654-60-8[4][5]
Molecular Formula C₁₁H₁₁BrO₂[4]
Molecular Weight 255.11 g/mol [5][6]
Appearance White to off-white solid[7]
Purity Typically ≥95%[4]

Hypothesized Biological Target: Indoleamine 2,3-Dioxygenase 1 (IDO1)

Given the structural features of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid, a plausible and compelling therapeutic target to investigate is Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This has a potent immunosuppressive effect, primarily by inhibiting the proliferation and function of T-cells and promoting the generation of regulatory T-cells (Tregs). Therefore, inhibitors of IDO1 are actively being pursued as cancer immunotherapeutics.

The rationale for targeting IDO1 with this specific molecule is based on the following observations:

  • Carboxylic Acid Moiety: Many known IDO1 inhibitors possess a carboxylic acid group, which is thought to interact with the heme iron or key residues in the active site.

  • Rigid Scaffold: The cyclopropane ring provides a rigid scaffold that can orient the phenyl and carboxyl groups in a defined spatial arrangement, potentially leading to high-affinity binding.

  • Hydrophobic Phenyl Group: The bromo-methyl-phenyl group can engage in hydrophobic and halogen-bonding interactions within the enzyme's active site.

The IDO1 Signaling Pathway in Cancer Immunology

The signaling pathway influenced by IDO1 is central to immune evasion in cancer. The diagram below illustrates the key steps and the proposed point of intervention for an IDO1 inhibitor.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitor Tumor_Cell Tumor Cell / APC IDO1 IDO1 Upregulation Tumor_Cell->IDO1 IFN-γ, etc. Tryptophan Tryptophan IDO1->Tryptophan Depletion Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Kynurenine->T_Cell Inhibition of Proliferation & Function Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotion T_Cell->Tumor_Cell Tumor Cell Killing Treg->T_Cell Suppression Inhibitor 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carboxylic acid Inhibitor->IDO1 Inhibition

Caption: The IDO1 pathway in the tumor microenvironment and the point of inhibition.

A Staged Screening Cascade for Hit Identification and Validation

A multi-step screening approach is essential to identify true hits and eliminate false positives.[8][9] This cascade ensures that resources are focused on the most promising compounds.

Screening_Cascade Start Compound Library (including our lead compound) Primary_Screen Primary HTS: Biochemical IDO1 Assay (Fluorescence-based) Start->Primary_Screen Dose_Response Dose-Response Curve Generation (IC50 Determination) Primary_Screen->Dose_Response Identify Initial Hits Secondary_Assay Secondary Assay: Orthogonal Biochemical Assay (e.g., Absorbance-based) Dose_Response->Secondary_Assay Confirm Potency Counter_Screen Counter-Screen: TDO2 Enzyme Assay Secondary_Assay->Counter_Screen Validate On-Target Activity Cell_Based_Assay Cell-Based Assay: IDO1-expressing Cancer Cell Line (Kynurenine Measurement) Counter_Screen->Cell_Based_Assay Assess Selectivity Hit_to_Lead Hit-to-Lead Optimization Cell_Based_Assay->Hit_to_Lead Confirm Cellular Activity

Caption: A workflow for the targeted screening of IDO1 inhibitors.

Experimental Protocols

PART 1: Primary High-Throughput Screening (HTS)

This protocol describes a fluorescence-based biochemical assay to measure the enzymatic activity of recombinant human IDO1. The assay is suitable for high-throughput screening in a 384-well format.[10][11]

Principle: IDO1 activity is coupled to a second enzymatic reaction where the product, N-formylkynurenine, is converted to kynurenine, which can be detected after a series of reactions leading to a fluorescent product.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Ascorbic Acid

  • Methylene Blue

  • Catalase

  • Tris-HCl buffer (pH 7.5)

  • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

  • Positive Control (e.g., Epacadostat)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Prepare a stock solution of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid in 100% DMSO.

    • Using an automated liquid handler, perform serial dilutions and dispense the compound into the 384-well plates to achieve a final assay concentration of 10 µM.

    • Include wells for positive control (Epacadostat) and negative control (DMSO vehicle).

  • Reagent Preparation (prepare fresh):

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Mix: Dilute recombinant IDO1 in assay buffer containing 20 mM ascorbic acid and 10 µg/mL catalase.

    • Substrate Mix: Prepare a solution of L-tryptophan and 20 µM methylene blue in assay buffer.

  • Assay Execution:

    • Add 5 µL of the Enzyme Mix to each well of the 384-well plate containing the pre-dispensed compounds.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the Substrate Mix to all wells.

    • Incubate the reaction for 60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding 5 µL of 6N trichloroacetic acid.

    • Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine.

    • Add 5 µL of a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • A common metric for assay quality is the Z'-factor, which should be >0.5 for a robust screen.[8][10]

PART 2: Secondary Assay - Orthogonal Biochemical Confirmation

This protocol uses an absorbance-based method to confirm the activity of hits from the primary screen. This helps to eliminate artifacts from the primary fluorescence-based assay.

Principle: This assay directly measures the formation of kynurenine, which has a characteristic absorbance at 321 nm.

Materials:

  • Same enzyme, substrate, and buffer as the primary assay.

  • UV-transparent 96-well plates.

  • Spectrophotometer plate reader.

Procedure:

  • Dose-Response Plating:

    • Prepare 8-point, 3-fold serial dilutions of the hit compounds in DMSO.

    • Dispense into the 96-well plate.

  • Assay Execution:

    • The assay is performed in a larger volume (e.g., 100 µL) in a 96-well format.

    • Add the enzyme mix to the compounds and pre-incubate.

    • Start the reaction by adding the substrate mix.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction with trichloroacetic acid.

  • Detection:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new UV-transparent plate.

    • Read the absorbance at 321 nm.

  • Data Analysis:

    • Generate dose-response curves and calculate the IC50 value for each confirmed hit.

PART 3: Counter-Screen for Selectivity

This protocol is designed to test the selectivity of the confirmed hits against Tryptophan 2,3-dioxygenase (TDO2), a related enzyme that also catabolizes tryptophan.

Principle: A similar biochemical assay to the IDO1 primary screen is used, but with recombinant TDO2 enzyme.

Procedure:

  • Follow the same procedure as the primary HTS, but substitute recombinant human TDO2 for IDO1.

  • Test the confirmed hits at a single high concentration (e.g., 20 µM).

Data Analysis:

  • Compounds that show high inhibition of IDO1 and low inhibition of TDO2 are considered selective and are prioritized for further studies.

PART 4: Cell-Based Target Engagement Assay

This protocol assesses the ability of the compound to inhibit IDO1 activity in a cellular context.

Principle: A human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ) is used. The production of kynurenine in the cell culture medium is measured by HPLC-MS/MS.

Materials:

  • HeLa or similar human cancer cell line.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Recombinant human IFN-γ.

  • Hit compounds.

  • HPLC-MS/MS system.

Procedure:

  • Cell Plating and Stimulation:

    • Plate HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ (100 ng/mL) for 24 hours to induce IDO1 expression.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium.

    • Add the compounds to the IFN-γ-stimulated cells.

    • Incubate for 48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Analyze the concentration of kynurenine in the supernatant using a validated HPLC-MS/MS method.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of kynurenine production in a cellular environment.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial targeted screening of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid against the high-value immuno-oncology target, IDO1. The proposed screening cascade is designed to rigorously identify and validate on-target inhibitors with cellular activity. Positive results from this screening campaign would warrant further investigation into the compound's mechanism of action, structure-activity relationships, and its potential for lead optimization in a drug discovery program.[12] The unique structural properties of cyclopropane-containing molecules continue to offer exciting opportunities for the discovery of novel therapeutics.[1]

References

  • Ontosight. (n.d.). Delving into the World of Cyclopropanecarboxylic Acid Derivatives.
  • Sigma-Aldrich. (n.d.). 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid.
  • Scott, A. D., et al. (2020). Target Engagement Assays in Early Drug Discovery. PMC.
  • MilliporeSigma. (n.d.). 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid.
  • An, F., & Tolliday, N. (2010). High-Throughput RT-PCR for small-molecule screening assays. PMC.
  • Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). High-throughput Screening Steps.
  • Singh, S., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future.
  • BellBrook Labs. (2025). High-Throughput Screening Assays for Drug Discovery.
  • Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants.
  • University of Oxford. (n.d.). Small Compound Screening Overview.
  • Crevecoeur, G. (2020). Disrupting Drug Discovery From Assay Development to Lead Compound.
  • ChemicalBook. (n.d.). 1-(4-BroMo-3-Methylphenyl)cyclopropane-1-carbonitrile.
  • PubChem. (n.d.). 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylate.
  • Sala-D'Astor, M. A., & Fernández, I. (2007). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.

Sources

Method

Application Note: Incorporating 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic Acid into Peptide Sequences

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Diversification, Metabolic Stability, and Solid-Phase Late-Stage Functionalization (LSF) Executive Summary & Strategi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Diversification, Metabolic Stability, and Solid-Phase Late-Stage Functionalization (LSF)

Executive Summary & Strategic Utility

In the development of peptide therapeutics, two of the most significant bottlenecks are rapid in vivo proteolytic degradation and the high cost of synthesizing large libraries for Structure-Activity Relationship (SAR) studies.

The incorporation of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid as an N-terminal capping group or side-chain modifier elegantly addresses both challenges. This non-canonical building block acts as a dual-action pharmacophore:

  • Metabolic Shielding: The cyclopropane ring introduces severe conformational constraints and steric bulk immediately adjacent to the amide bond, effectively blocking exopeptidase recognition [1].

  • Late-Stage Functionalization (LSF) Handle: The aryl bromide moiety serves as a highly reactive electrophile for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) directly on the solid support, enabling the generation of vast biaryl peptide libraries from a single parent sequence [2, 3].

This application note details the mechanistic rationale, validated protocols for sterically hindered coupling, on-resin diversification, and metabolic stability assessment.

Mechanistic Rationale: The "Why" Behind the Chemistry

Overcoming Proteolytic Vulnerability

Natural peptides are rapidly cleaved by aminopeptidases in plasma and liver microsomes. By incorporating a cyclopropane-carboxylic acid derivative at the N-terminus, the resulting amide bond mimics an α,α -disubstituted system. The sp3 hybridized carbons of the cyclopropane ring restrict the ϕ and ψ dihedral angles of the peptide backbone. This rigidity prevents the peptide from adopting the extended conformation required to fit into the catalytic cleft of ubiquitous proteases [4].

The Aryl Bromide as an LSF Catalyst

Synthesizing individual peptide variants de novo to optimize target affinity is resource-intensive. The 4-bromo-3-methylphenyl group bypasses this by enabling Late-Stage Functionalization (LSF) . Aryl bromides readily undergo oxidative addition with Palladium(0) catalysts. By performing this chemistry on-resin before global deprotection, researchers can split the resin and couple dozens of different boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination), transforming one synthetic batch into a highly diverse library [2].

Workflow N1 Solid-Phase Peptide Synthesis (Resin-Bound Peptide) N2 Sterically Hindered Coupling (Cyclopropyl-Aryl Acid) N1->N2 N3 Resin Splitting & On-Resin LSF (Suzuki) N2->N3 N4 TFA Cleavage & Global Deprotection N3->N4 N5 Metabolically Stable, Diversified Peptide Library N4->N5

Caption: Workflow for incorporating the cyclopropyl-aryl building block and subsequent LSF. (Max Width: 760px)

Experimental Protocols

Protocol 1: Solid-Phase Coupling of the Cyclopropyl-Carboxylic Acid

Causality Note: The quaternary-like nature of the cyclopropane carbon creates massive steric hindrance, rendering standard HBTU/DIEA coupling inefficient. To achieve quantitative conversion, highly reactive uronium salts (HATU or COMU) paired with a dual-base system (DIEA/Collidine) and elevated temperatures are required.

Materials:

  • Resin-bound peptide (free N-terminus, 0.1 mmol scale)

  • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (0.3 mmol, 3 eq)

  • HATU (0.29 mmol, 2.9 eq)

  • HOAt (0.3 mmol, 3 eq)

  • N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Swell the resin-bound peptide in anhydrous DMF for 30 minutes.

  • In a separate vial, dissolve the cyclopropyl-carboxylic acid, HATU, and HOAt in 2 mL DMF.

  • Add DIEA to the vial. The solution will turn yellow, indicating the formation of the active ester. Activate for exactly 2 minutes.

  • Add the activated mixture to the resin.

  • Agitate the reaction at 45°C for 2 hours. (Self-Validation: Perform a Kaiser test. If positive, repeat steps 2-5 for a double coupling).

  • Wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

Causality Note: Performing LSF on-resin protects sensitive peptide side-chains (which remain masked by standard protecting groups like tBu, Boc, Trt) from the harsh transition-metal catalysis conditions.

Materials:

  • Capped resin-bound peptide (aryl bromide handle, 0.05 mmol)

  • Aryl or Heteroaryl Boronic Acid (0.5 mmol, 10 eq)

  • Pd(PPh3​)4​ catalyst (0.005 mmol, 10 mol%)

  • K2​CO3​ (0.5 mmol, 10 eq)

  • Degassed DMF/Water (9:1 v/v)

Step-by-Step Procedure:

  • Transfer the resin to a microwave-safe peptide synthesis vessel equipped with a septum.

  • Purge the vessel with Argon for 10 minutes.

  • Add the boronic acid, K2​CO3​ , and Pd(PPh3​)4​ to the vessel under Argon.

  • Add 2 mL of strictly degassed DMF/Water (9:1).

  • Heat the reaction via microwave irradiation (80°C, 30 minutes) or conventional heating (80°C, 12 hours) under gentle agitation.

  • Drain the reagents and wash the resin sequentially with DMF, Water, DMF, 0.5% sodium diethyldithiocarbamate in DMF (to remove residual Palladium), and DCM.

  • Cleave the peptide using standard TFA cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours.

Protocol 3: In Vitro Liver Microsomal Stability Assay

Causality Note: To validate the metabolic shielding provided by the cyclopropane ring, the peptide must be challenged against Human Liver Microsomes (HLMs). The inclusion of an NADPH regenerating system ensures that both Phase I (CYP450) and proteolytic degradation pathways are active [1].

Step-by-Step Procedure:

  • Prepare a 1 μ M solution of the purified peptide in 100 mM phosphate buffer (pH 7.4).

  • Add HLMs to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Extract 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quench each aliquot immediately into 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

Quantitative Data Presentation

The following tables summarize the expected outcomes when utilizing 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid compared to standard methodologies.

Table 1: Coupling Efficiency Comparison (N-Terminal Capping)

Coupling Reagent SystemTemperatureTimeKaiser Test ResultCleavage Purity (LC-MS)
HBTU / DIEA25°C1 HourPositive (Incomplete)35% (High deletion)
DIC / OxymaPure25°C2 HoursWeak Positive62%
HATU / HOAt / DIEA45°C2 HoursNegative (Complete)>95%

Table 2: Representative Metabolic Stability (Human Liver Microsomes)

Peptide Modification T1/2​ (Minutes)Intrinsic Clearance ( μ L/min/mg)
Uncapped (Free N-Terminus)12.4111.8
Standard Acetyl Cap28.648.4
Cyclopropyl-Aryl Capped > 120.0 < 5.0
Post-LSF (Biaryl-Cyclopropyl Cap)> 120.0< 5.0

Mechanistic Visualization

Mechanism P1 Standard Peptide (Uncapped / Linear) P2 Exopeptidase Recognition P1->P2 P3 Rapid in vivo Degradation P2->P3 M1 Modified Peptide (Cyclopropyl-Aryl Capped) M2 Steric Clash at Protease Active Site M1->M2 M3 Extended in vivo Half-Life M2->M3

Caption: Comparative degradation pathways highlighting the steric shielding effect of the cyclopropane ring. (Max Width: 760px)

References

  • Pal, S., & 't Hart, P. (2025). Late-Stage Functionalization of Peptides on Solid-Phase via Photochemical Decarboxylative Arylation. Springer Protocols. Retrieved from[Link]

  • Latham, J., et al. (2023). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. BioRxiv. Retrieved from[Link]

  • Science Repository. (2019). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. SciRep. Retrieved from[Link]

Application

Application Note: 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic Acid in Agrochemical Discovery

Target Audience: Research Chemists, Agrochemical Scientists, and Lead Optimization Specialists Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary The discovery of novel agrochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Agrochemical Scientists, and Lead Optimization Specialists Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary

The discovery of novel agrochemicals relies heavily on the strategic incorporation of specialized building blocks to overcome metabolic degradation, enhance cuticular penetration, and improve target-site affinity. 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314654-60-8) represents a highly privileged scaffold in modern crop protection research[1]. By combining the conformational rigidity of a cyclopropane ring with the metabolic resistance of a halogenated, sterically hindered aryl group, this building block serves as a critical intermediate for synthesizing next-generation fungicides, herbicides, and plant growth regulators (PGRs).

This application note details the structural rationale, application vectors, and validated synthetic protocols for integrating this compound into agrochemical discovery pipelines.

Structural Rationale and Physicochemical Profile

The efficacy of an agrochemical active ingredient (AI) is dictated by its physicochemical properties. The unique architecture of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid offers three distinct advantages for AI design:

  • Conformational Restriction (The Cyclopropane Effect): The cyclopropane ring restricts the rotational degrees of freedom of the attached functional groups. This "locks" the molecule into a bioactive conformation, significantly lowering the entropic penalty upon binding to target enzymes or receptors.

  • Metabolic Blocking: Cytochrome P450 enzymes in plants and insects typically rapidly oxidize unhindered aryl rings, often at the para position. The presence of the heavy bromine atom at the para position effectively blocks this primary metabolic liability.

  • Lipophilicity & Asymmetry: The meta-methyl group breaks the planar symmetry of the phenyl ring, disrupting highly stable crystal lattices to improve aqueous solubility, while simultaneously working with the bromine atom to tune the overall lipophilicity (LogP) required for penetrating waxy plant cuticles or insect exoskeletons.

Table 1: Physicochemical Profile of the Building Block
PropertyValue / DescriptionAgrochemical Significance
Chemical Formula C₁₁H₁₁BrO₂Provides a low-molecular-weight starting point for lead optimization.
Molecular Weight 255.11 g/mol Leaves ample "molecular weight budget" for subsequent derivatization (<500 Da rule).
Structural Motif 1-Arylcyclopropanecarboxylic acidMimics established PGRs and enzyme inhibitors[2].
Key Substitutions 4-Bromo, 3-MethylEnhances halogen bonding at the target site; increases metabolic half-life.

Agrochemical Application Vectors

The 1-arylcyclopropanecarboxylic acid core is a proven pharmacophore in agricultural science. By utilizing the 4-bromo-3-methylphenyl derivative, researchers can access several therapeutic vectors:

  • Plant Growth Regulators (PGRs) & Fungicides: The structure is a direct analog of the active ingredient Cyclanilide (1-(2,4-dichlorophenylcarbamoyl)cyclopropanecarboxylic acid)[2]. Cyclanilide acts by interfering with auxin-regulated processes and is used as a harvest aid and fungicide. Furthermore, the cyclopropane core mimics 1-aminocyclopropane-1-carboxylic acid (ACC), the natural biosynthetic precursor to the plant hormone ethylene[3]. Derivatives can act as ACC synthase inhibitors, modulating plant senescence and stress responses.

  • Insecticidal Modulators: Esterification of this building block with pyrethroid-like alcohols (e.g., phenoxybenzyl alcohol) yields conformationally restricted analogs that can probe novel allosteric sites on voltage-gated sodium channels in insects.

Pathway A 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carboxylic acid (Core Building Block) B Acid Chloride Intermediate (Activated Species) A->B Oxalyl Chloride, DMF (cat.) C N-Aryl Amide Derivatives (PGRs & Fungicides) B->C Arylamine, Base (e.g., Et3N) D Alkyl/Aryl Esters (Insecticidal Probes) B->D Alcohol, Base (e.g., DMAP)

Fig 1: Synthetic derivatization pathway of the cyclopropane building block.

Experimental Methodologies & Protocols

The sterically hindered nature of the quaternary carbon at the 1-position of the cyclopropane ring makes direct coupling (e.g., using EDC/HOBt) inefficient. The most robust self-validating system for library generation relies on the formation of an acid chloride intermediate.

Protocol: Synthesis of Agrochemical Anilide Libraries

Objective: Convert 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid into a diverse library of N-aryl amides (Cyclanilide analogs).

Reagents & Materials:

  • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Dichloromethane (DCM), anhydrous

  • Target Arylamine (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

Step-by-Step Workflow:

  • Activation (Vilsmeier-Haack Catalysis):

    • Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere at 0 °C.

    • Add catalytic DMF (0.05 eq).

    • Causality Check: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which is necessary to overcome the steric hindrance of the cyclopropane ring.

    • Dropwise add oxalyl chloride (1.5 eq). Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution (CO and CO₂) ceases.

  • In-Process Control (IPC) & Validation:

    • Self-Validating Step: Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol. Analyze via LC-MS. The complete disappearance of the parent acid mass and the appearance of the methyl ester (formed instantly from the acid chloride and methanol) confirms 100% activation.

  • Concentration:

    • Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude acid chloride as a viscous oil. Crucial: Complete removal of oxalyl chloride prevents the formation of unwanted oxamide byproducts in the next step.

  • Coupling:

    • Redissolve the acid chloride in anhydrous DCM. Cool to 0 °C.

    • Add the target arylamine (1.1 eq) followed by dropwise addition of Et₃N (2.5 eq).

    • Stir at room temperature for 4 hours.

  • Workup & Purification:

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc) or recrystallization.

Workflow Step1 Step 1: Activation Oxalyl Chloride 0°C to RT, 2h Step2 Step 2: Concentration Vacuum Evaporation Remove excess reagents Step1->Step2 Step3 Step 3: Coupling Add Amine + Et3N DCM, 0°C to RT Step2->Step3 Step4 Step 4: IPC LC-MS Validation Confirm completion Step3->Step4 Step5 Step 5: Workup Aq. Extraction & Chromatography Step4->Step5

Fig 2: Standardized workflow for the synthesis of agrochemical anilides.

Table 2: Optimization of Amidation Coupling Conditions

To demonstrate the necessity of the chosen protocol, the following table summarizes the quantitative yield data obtained during method optimization for sterically hindered cyclopropane cores:

Activation ReagentCoupling AdditiveSolventTemp (°C)Conversion Yield (%)Notes
EDC·HClHOBtDMF25< 15%Steric hindrance prevents efficient coupling.
HATUDIPEADMF2545%Moderate yield; difficult byproduct removal.
SOCl₂NoneToluene8060%High temp required; risk of side reactions on tolyl ring.
Oxalyl Chloride DMF (cat.) DCM 25 > 95% Optimal; mild conditions, volatile byproducts.

Mechanistic Insights and Safety Considerations

Why Oxalyl Chloride over Thionyl Chloride? In agrochemical synthesis, maintaining the integrity of the halogenated aryl ring is paramount. Thionyl chloride (SOCl₂) often requires elevated temperatures to activate sterically hindered acids, which can lead to unwanted electrophilic chlorination on the electron-rich regions of the tolyl ring. Oxalyl chloride, catalyzed by DMF, operates efficiently at room temperature, preserving the 4-bromo-3-methyl substitution pattern critical for the compound's final biological activity.

Safety & Compliance: The building block and its derivatives possess specific target organ toxicity (STOT SE 3) and are strong skin/eye irritants (H315, H319)[4]. All manipulations involving oxalyl chloride must be performed in a certified fume hood due to the generation of toxic carbon monoxide gas.

References

  • PubChem Compound Summary: Cyclanilide (CID 11097730). National Center for Biotechnology Information. Available at:[Link]

  • NextSDS Chemical Substance Information: 1-(4-BroMo-3-Methylphenyl)cyclopropane-1-carboxylic acid. NextSDS Database. Available at: [Link]

  • CABI Digital Library: Contribution of Plant Responses to Efficacy of Fungicides (ACC Synthase Inhibition). CAB International. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common experimental challenges in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis is typically approached via a two-stage process:

  • Phase-Transfer Catalyzed (PTC) Cyclopropanation: Formation of the key intermediate, 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile.

  • Nitrile Hydrolysis: Conversion of the cyclopropylnitrile to the final carboxylic acid product.

This document provides detailed protocols, troubleshooting logic, and mechanistic explanations to improve your reaction yields and product purity.

Section 1: Phase-Transfer Catalyzed Cyclopropanation

This first critical step involves the formation of the cyclopropane ring. The reaction joins 2-(4-bromo-3-methylphenyl)acetonitrile with 1,2-dibromoethane under basic conditions, facilitated by a phase-transfer catalyst.

FAQ 1.1: What is the standard protocol for the synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile?

Answer:

The most reliable method is a phase-transfer catalyzed reaction. This approach uses a strong aqueous base to deprotonate the starting acetonitrile, with a catalyst shuttling the resulting anion into an organic phase to react with 1,2-dibromoethane.

Scientific Rationale: Phase-transfer catalysis (PTC) is essential here because the reactants are in different, immiscible phases.[1] The sodium hydroxide is in the aqueous phase, while the arylacetonitrile and 1,2-dibromoethane are in the organic phase. The PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the deprotonated acetonitrile (a carbanion), transporting it across the phase boundary into the organic phase where the cyclization can occur.[2][3]

Detailed Experimental Protocol: Cyclopropanation
  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 2-(4-bromo-3-methylphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5-2.0 eq), and Tetrabutylammonium Bromide (TBAB, 0.05-0.10 eq).

  • Aqueous Base: In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide (NaOH).

  • Reaction Initiation: Begin vigorous stirring of the organic mixture (at least 500 RPM) and heat to 60-70°C. Slowly add the 50% NaOH solution via the dropping funnel over 30-45 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Maintain the temperature and vigorous stirring for 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with water and extracting with ethyl acetate.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude nitrile can be purified by flash column chromatography or used directly in the next step if sufficiently pure.

FAQ 1.2: My cyclopropanation yield is low (<70%). What are the common causes and how can I fix this?

Answer:

Low yields in this PTC reaction are common and can almost always be traced back to one of four areas: inefficient phase transfer, incorrect base concentration, side reactions, or reagent quality.

Below is a troubleshooting guide to diagnose and solve these issues systematically.

Problem IDPotential CauseScientific Explanation & Recommended Solution
P1 Inefficient Phase Transfer The catalyst isn't effectively transporting the carbanion. This can be due to poor mixing or catalyst deactivation. Solution: Increase the stirring rate significantly (500-700 RPM) to maximize the surface area between phases. Ensure your catalyst (e.g., TBAB) is pure and dry. You can incrementally increase catalyst loading from 5 mol% to 10 mol%.
P2 Suboptimal Base Concentration If the aqueous base is too dilute, the equilibrium will not favor deprotonation of the acetonitrile. If it's too concentrated without proper stirring, it can become viscous and hinder mixing. Solution: Use a 50% (w/w) NaOH solution. This concentration is effective and standard for this type of reaction. Ensure it is added slowly to control the exotherm.
P3 Side Reactions The primary side reaction is the dimerization of the deprotonated acetonitrile. Another possibility is the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, which is less reactive. Solution: Maintain a moderate temperature (60-70°C). Temperatures that are too high can accelerate side reactions.[4] Ensure slow addition of the base to keep the instantaneous concentration of the carbanion low, which disfavors dimerization.[5]
P4 Reagent Purity Water in the organic solvents or impurities in the starting materials can quench the carbanion or interfere with the catalyst. Solution: Use anhydrous solvents where possible (though the reaction itself is biphasic). Ensure the 2-(4-bromo-3-methylphenyl)acetonitrile and 1,2-dibromoethane are of high purity.

The following diagram outlines a decision-making process for addressing low yields.

G start Low Yield Observed q1 Is stirring rate >500 RPM? start->q1 s1 Increase stirring rate to 500-700 RPM. Re-run reaction. q1->s1 No q2 Is base 50% (w/w) NaOH? q1->q2 Yes end_node Yield Improved s1->end_node s2 Prepare fresh 50% NaOH solution. Re-run reaction. q2->s2 No q3 Was base added slowly (30-45 min)? q2->q3 Yes s2->end_node s3 Ensure slow, controlled addition of base. Consider using a syringe pump. q3->s3 No q4 Is catalyst loading 5-10 mol%? q3->q4 Yes s3->end_node s4 Increase catalyst loading to 10 mol%. Ensure catalyst is pure and dry. q4->s4 No q4->end_node Yes, problem may be reagent purity or other factors. s4->end_node

Caption: Troubleshooting workflow for low cyclopropanation yield.
Section 2: Hydrolysis of the Cyclopropylnitrile

The second stage of the synthesis is the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation requires harsh conditions, and choosing the right method is key to achieving a high yield and purity.

FAQ 2.1: What are the best conditions for hydrolyzing 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile?

Answer:

Both strong acid and strong base are effective for nitrile hydrolysis.[6][7] However, for substrates like this, acidic hydrolysis is often preferred to simplify the workup. Basic hydrolysis forms a carboxylate salt, requiring a separate acidification step to isolate the final product.[8]

Scientific Rationale: Under acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the carbon atom.[9] This allows for nucleophilic attack by water, leading to an amide intermediate, which is then further hydrolyzed to the carboxylic acid under the reaction conditions.[10] Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[7]

MethodReagents & ConditionsProsCons
Acidic Hydrolysis Concentrated HCl or H₂SO₄ in H₂O/Dioxane, Reflux (100-110°C), 2-6 hours- Direct isolation of the carboxylic acid product. - Generally cleaner workup.- Can be slower than basic hydrolysis. - Potential for dehydration or other side reactions with very sensitive substrates.
Basic Hydrolysis 20-40% aq. NaOH or KOH, Reflux (100-110°C), 2-4 hours- Often faster and more vigorous.[11] - Can be more effective for sterically hindered nitriles.- Forms a carboxylate salt, requiring a careful acidification step for product isolation. - Emulsion formation during workup can be an issue.[12]
Detailed Experimental Protocol: Acidic Hydrolysis
  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile (1.0 eq) in a 1:1 mixture of dioxane and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 3-6 hours.

  • Monitoring: Monitor the reaction by TLC. The amide intermediate will appear first, followed by the desired carboxylic acid. The reaction is complete when the amide spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude acid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography.

FAQ 2.2: My hydrolysis is stalling at the amide intermediate. How can I push the reaction to completion?

Answer:

Isolating the amide is the most common issue in this step and indicates that the hydrolysis conditions are not sufficiently forcing.[13]

Scientific Rationale: The hydrolysis of an amide to a carboxylic acid has a higher activation energy than the hydrolysis of a nitrile to an amide. Therefore, more forcing conditions are required for the second step.

Solutions:

  • Increase Reaction Time: The simplest solution is to prolong the reflux time. Continue monitoring every 2-4 hours until the amide is consumed.

  • Increase Acid/Base Concentration: If increasing the time is ineffective, the concentration of the acid or base can be increased. For example, switch from concentrated HCl to a mixture of acetic acid and concentrated H₂SO₄.

  • Increase Temperature: If the solvent system allows, increasing the temperature can help overcome the activation energy barrier. Using a higher-boiling co-solvent like ethylene glycol in basic hydrolysis can raise the reflux temperature.

Section 3: Overall Synthesis and Purification

A visual summary of the synthetic pathway and key considerations for final product purification.

Overall Synthetic Workflow
Caption: Two-step synthesis of the target compound.
FAQ 3.1: What is the most effective method for purifying the final carboxylic acid?

Answer:

For the final product, recrystallization is often the most effective and scalable method for achieving high purity.

Procedure:

  • Dissolve the crude solid in a minimal amount of a hot solvent in which the acid is soluble (e.g., ethyl acetate, acetone, or methanol).

  • Slowly add a co-solvent in which the acid is poorly soluble (e.g., hexanes, heptane, or water) until the solution becomes slightly turbid.

  • Add a drop or two of the hot soluble solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold, non-soluble solvent, and dry under vacuum.

If recrystallization fails to remove a persistent impurity, flash column chromatography using a silica gel stationary phase and a mobile phase gradient of ethyl acetate in hexanes (often with 0.5-1% acetic acid added to prevent tailing) is a reliable alternative.[14]

References
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. Benchchem.
  • Unknown Author. (n.d.).
  • Bandar, J. S., & Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid.
  • Organic Chemistry with Victor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube.
  • Unknown Author. (n.d.). cyclopropanecarboxylic acid - Organic Syntheses Procedure.
  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Unknown Author. (n.d.). Nitrile to Acid - Common Conditions.
  • Bandar, J. S., et al. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. PubMed - NIH.
  • Unknown Author. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)
  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles | Organic Chemistry II.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • The Organic Chemist. (2021). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained.
  • Reddy, T. S., et al. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic Acid

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid using High-Pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid using High-Performance Liquid Chromatography (HPLC). This document is structured to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to address specific issues encountered during experimental work.

Introduction

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid is a small molecule of interest in pharmaceutical research and development. Its purification is a critical step to ensure the purity and quality required for subsequent applications. Reversed-phase HPLC is a powerful technique for this purpose, offering high resolution and efficiency.[1][2] This guide will walk you through the logical steps of method development and optimization, grounded in the physicochemical properties of the target molecule and established chromatographic principles.

The target compound is an aromatic carboxylic acid with a calculated XLogP3 of 3.4, indicating significant hydrophobicity.[3] This property makes it well-suited for reversed-phase HPLC. As a carboxylic acid, the pH of the mobile phase will be a critical parameter to control for achieving optimal retention and peak shape.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting HPLC column for purifying this compound?

A1: For a hydrophobic molecule like 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid, a C18 column is the recommended starting point.[5] These columns provide excellent hydrophobic retention for non-polar and moderately polar compounds. Look for a high-purity silica-based C18 column with end-capping to minimize peak tailing that can occur from interactions between the acidic analyte and residual silanols on the silica surface.[6] A standard analytical column dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is a good choice for initial method development.

Q2: What mobile phase composition should I start with?

A2: A common starting point for reversed-phase HPLC is a gradient elution with acetonitrile (ACN) and water.[5] Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower viscosity.

For an acidic compound, it is crucial to control the pH of the mobile phase.[7] The goal is to suppress the ionization of the carboxylic acid group to ensure good retention and symmetrical peaks.[4] Therefore, an acidic mobile phase is recommended. A good starting point is:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

Formic acid is a volatile additive, making it suitable for LC-MS applications if needed.[8] It effectively lowers the pH to around 2.7, which is typically well below the pKa of most carboxylic acids, ensuring the analyte is in its neutral form.

Q3: What initial gradient conditions should I use?

A3: A generic screening gradient is effective for initial runs to determine the approximate elution conditions. A good starting point is a broad gradient from a low to a high percentage of the organic modifier (acetonitrile). For example:

Time (min)% Mobile Phase B (Acetonitrile w/ 0.1% Formic Acid)
05
2095
2595
25.15
305

This gradient will give you an idea of the retention time of your compound and any impurities present.

Q4: How should I prepare my sample for injection?

A4: Proper sample preparation is critical to avoid issues like peak broadening and column plugging. The ideal approach is to dissolve the sample in the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile). If the sample is not soluble in the initial mobile phase, use a solvent with a lower eluotropic strength than the mobile phase at the point of injection. Using a strong solvent like 100% acetonitrile can lead to poor peak shape.[9] Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.

Troubleshooting Guide

Encountering issues during HPLC analysis is common. This section provides a systematic approach to troubleshooting common problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the stationary phase (silanol interactions). - Mobile phase pH is too close to the analyte's pKa. - Column overload.- Use a high-purity, end-capped C18 column. - Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid.[7] - Reduce the sample concentration or injection volume.[10]
Poor Peak Shape (Fronting) - Column overload. - Sample solvent is stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in the initial mobile phase or a weaker solvent.[9][10]
Poor Resolution - Inadequate separation between the target compound and impurities. - Suboptimal mobile phase composition or gradient.- Optimize the gradient: make it shallower around the elution time of the target peak. - Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.[11] - Adjust the mobile phase pH.
Retention Time Drift - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column degradation.- Prepare fresh mobile phase daily and ensure accurate pH measurement. - Use a column oven to maintain a constant temperature.[12] - Flush the column with a strong solvent or replace it if necessary.
High Backpressure - Blockage in the system (e.g., guard column, column frit). - Particulate matter from the sample.- Filter all samples and mobile phases. - Use a guard column to protect the analytical column. - Systematically disconnect components to isolate the source of the blockage.

Experimental Protocol: HPLC Method Optimization

This protocol outlines a step-by-step approach to developing and optimizing a purification method for 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid.

1. Determine Physicochemical Properties:

  • UV-Vis Absorbance: Prepare a dilute solution of your compound in the mobile phase and scan across a range of wavelengths (e.g., 200-400 nm) to determine the absorbance maximum (λmax). This will be your detection wavelength for optimal sensitivity. Aromatic compounds typically have strong absorbance in the UV region.

  • pKa Estimation: While experimental determination is best, you can use software to predict the pKa of the carboxylic acid group. This will guide your mobile phase pH selection.

2. Initial Scouting Run:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5-95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at the determined λmax

  • Injection Volume: 5-10 µL

3. Gradient Optimization:

Based on the scouting run, adjust the gradient to improve resolution around the peak of interest.

  • If the peak elutes very early: Start with a lower initial percentage of Mobile Phase B.

  • If the peak elutes very late: Start with a higher initial percentage of Mobile Phase B.

  • For better separation of closely eluting impurities: Make the gradient shallower around the retention time of your target compound. For example, if your peak elutes at 60% B, you could modify the gradient to be 40-70% B over a longer period.

4. Fine-Tuning and Method Validation:

Once a suitable gradient is established, you can further refine the method:

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. Lower flow rates generally improve resolution but increase run time.

  • Temperature: Increasing the column temperature can decrease viscosity, leading to lower backpressure and sometimes improved peak shape. However, it can also affect selectivity.[13]

  • Mobile Phase pH: If peak shape is still an issue, you can try a different acidifier (e.g., 0.1% trifluoroacetic acid - TFA) or a buffer system (e.g., phosphate buffer) to ensure robust pH control. Note that TFA can suppress MS signals in negative ion mode.[14]

Visualizing the Optimization Workflow

The following diagram illustrates the logical flow of the HPLC method optimization process.

HPLC_Optimization_Workflow A Start: Define Purification Goals B Step 1: Analyte & Column Selection (1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid, C18 Column) A->B C Step 2: Mobile Phase Selection (ACN/Water with 0.1% Formic Acid) B->C D Step 3: Initial Scouting Gradient (5-95% ACN) C->D E Evaluate Initial Chromatogram D->E F Good Resolution & Peak Shape? E->F G Step 4: Gradient Optimization (Adjust slope and range) F->G No J Final Method Validation F->J Yes H Step 5: Fine-Tune Parameters (Flow Rate, Temperature) G->H I Troubleshoot Peak Shape (See Troubleshooting Guide) G->I H->E I->C K End: Optimized Purification Method J->K

Caption: HPLC Method Optimization Workflow

References

  • Omega Scientific. Solving Common Errors in HPLC. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • SMT. HPLC Column Selection Guide. [Link]

  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Labcompare. Troubleshooting Common HPLC Issues. [Link]

  • Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part II). [Link]

  • PubMed. High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound in human plasma by negative ion electrospray high performance liquid chromatography tandem mass spectrometry. [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]

  • University of Sheffield. HPLC solvents and mobile phase additives. [Link]

  • MAC-MOD Analytical. Optimization of Reversed-Phase HPLC Separations of Biomolecules. [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • PubChem. 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylate. [Link]

  • Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]

  • Chromatography Online. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • LabRulez LCMS. Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • PubChem. 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. [Link]

  • CompTox Chemicals Dashboard. 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid - Publications - Abstract Sifter. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Impurities in 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

Prepared by: Senior Application Scientist, Gemini Division This guide is designed for researchers, scientists, and drug development professionals utilizing commercial samples of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, scientists, and drug development professionals utilizing commercial samples of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (CAS 1314654-60-8). Given its role as a critical building block in complex molecule synthesis[1][2], ensuring its purity is paramount. This document provides a structured, in-depth approach to identifying, understanding, and resolving common impurity-related issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding the quality and handling of this reagent.

Q1: What is the typical purity specification for commercial-grade 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid?

Most reputable suppliers offer this compound at a purity of ≥95%, with higher grades (≥97% or ≥98%) also available. It is crucial to check the Certificate of Analysis (CoA) provided by the vendor for the specific lot you are using, as this will detail the purity determined by a specified analytical method (typically HPLC or NMR).

Q2: What are the primary analytical techniques for assessing the purity of my sample?

The most effective methods for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, this is the gold standard for quantitative purity analysis due to the compound's aromatic chromophore. A reverse-phase C18 column is typically effective.[3][4]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and can detect impurities with distinct proton or carbon environments. It is excellent for identifying residual solvents and structurally related impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram, thereby providing crucial clues to their identity.

Q3: What are the recommended storage conditions to prevent degradation?

To maintain integrity, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Brominated aromatic compounds can be susceptible to photolytic degradation.[6][7] While the cyclopropane ring is relatively stable, harsh acidic or basic conditions and high temperatures should be avoided during long-term storage to prevent potential ring-opening or degradation.[8][9][10]

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section is structured around common experimental observations that may indicate the presence of impurities.

Issue 1: Unexpected Peaks in HPLC-UV Analysis

Q: My HPLC chromatogram shows a significant peak at a shorter retention time than the main product. What is it likely to be?

A shorter retention time on a standard reverse-phase column indicates a more polar impurity. A prime candidate is the 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxamide intermediate. This impurity arises from the incomplete hydrolysis of the nitrile precursor, a common route for synthesizing this carboxylic acid.[11][12][13] The amide is more polar than the corresponding carboxylic acid, leading to earlier elution.

  • Causality: Nitrile hydrolysis proceeds through an amide intermediate. If reaction conditions (e.g., temperature, time, or reagent concentration) are insufficient, this intermediate can remain in the final product.[14][15]

  • Verification: Use LC-MS to check if the molecular weight of the impurity peak corresponds to the amide (C₁₁H₁₂BrNO, MW: 254.12 g/mol ), which is one mass unit lower than the parent acid.

Q: I am observing a peak with a longer retention time. What could this be?

A longer retention time suggests a less polar impurity. Potential sources include:

  • Unreacted Starting Material: The nitrile precursor, 1-(4-bromo-3-methylphenyl)cyclopropanecarbonitrile (C₁₁H₉BrN, MW: 236.10 g/mol ), is significantly less polar than the carboxylic acid and will elute later.[16]

  • Suzuki Coupling Byproducts: If the material was intended for or has been used in Suzuki-Miyaura coupling reactions, you might see less polar biphenyl derivatives.[1][17]

  • Degradation Products: Certain degradation pathways, such as decarboxylation, could lead to less polar species, although this is less common under standard conditions.

  • Verification: Confirm with LC-MS. The molecular weight will be a key differentiator. The nitrile precursor will have a distinct mass, as will any coupled products.

Issue 2: Anomalous NMR Spectroscopy Results

Q: My ¹H NMR spectrum has a singlet around 7.5-8.0 ppm and broad signals between 5.0-6.0 ppm that I can't assign.

These signals are characteristic of an amide impurity. The N-H protons of a primary amide typically appear as two broad singlets in this downfield region. The presence of these signals, along with corresponding shifts in the aromatic and cyclopropyl regions, strongly points to the 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxamide intermediate.

Q: The integration of the upfield region (0.5-1.8 ppm), where the cyclopropane protons reside, is inconsistent or shows extra multiplets.

The protons on a cyclopropane ring are highly shielded and produce characteristic signals in this region.[18] Extra, well-defined multiplets may suggest the presence of diastereomeric impurities if a chiral center is nearby or was introduced during synthesis. More complex, unresolvable signals could point to byproducts from the cyclopropanation step, such as those arising from C-H insertion side reactions.[18][19]

  • Causality: The Simmons-Smith reaction and other cyclopropanation methods are generally stereospecific but can sometimes lead to side products depending on the substrate and reaction conditions.[20][21][22]

Q: The integration of my aromatic region (around 7.0-7.6 ppm) does not correspond to the expected three protons.

If the integration is higher than expected, it likely indicates the presence of an aromatic impurity. A common culprit is unreacted 4-bromo-3-methylacetophenone or a related precursor from an early stage of the synthesis.[23] Check the spectrum for a sharp singlet around 2.4-2.5 ppm, which could correspond to the acetyl methyl group of this starting material.

Section 3: Identification and Remediation Protocols
Protocol 1: Standardized HPLC-MS Method for Impurity Profiling

This protocol provides a robust starting point for analyzing commercial samples of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid.

Objective: To separate the main component from potential polar and non-polar impurities and obtain their molecular weights.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Vortex to dissolve completely.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: Standard analytical HPLC with UV/Vis or DAD detector.

    • Mass Spectrometer: ESI source, operating in both positive and negative ion modes.

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.[24]

    • UV Detection Wavelength: 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • For each impurity peak, extract the mass spectrum to determine its molecular weight.

    • Compare the observed molecular weights with those of the potential impurities listed in the summary table below.

Protocol 2: Purification by Recrystallization

If the impurity level is unacceptable for your application, recrystallization can be an effective purification method for this solid carboxylic acid.

Objective: To increase the purity of the material by removing soluble impurities.

Methodology:

  • Solvent Screening (Small Scale): Test the solubility of a small amount of the material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and water mixtures) at room temperature and at boiling point. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure compound to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing crystallization too quickly by rapid cooling can trap impurities.

  • Crystallization: If crystals do not form, try gently scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Analysis: Re-analyze the purified material by HPLC and NMR to confirm the removal of impurities.

Section 4: Summary of Potential Impurities

The table below summarizes the most probable impurities, their origins, and key identifiers.

Impurity NameStructureMW ( g/mol )Probable OriginKey Analytical Signature(s)
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxamide 254.12Incomplete nitrile hydrolysis[11][12]Shorter HPLC retention time; ¹H NMR: broad signals at 5-6 ppm (NH₂); MS (M+H)⁺ = 254/256
1-(4-Bromo-3-methylphenyl)cyclopropanecarbonitrile 236.10Unreacted starting material[16]Longer HPLC retention time; IR: sharp C≡N stretch ~2230 cm⁻¹; MS (M+H)⁺ = 236/238
4-Bromo-3-methylacetophenone 213.08Precursor from early synthesis stages[23]Variable HPLC retention; ¹H NMR: sharp singlet ~2.5 ppm (CH₃CO); MS (M+H)⁺ = 213/215
Debrominated Analog 176.21Degradation (photolytic/catalytic)[25]Similar HPLC retention; MS shows loss of bromine isotope pattern; MS (M+H)⁺ = 177
Section 5: Visual Troubleshooting Workflow

This diagram outlines a logical workflow for addressing suspected impurities in a commercial sample.

TroubleshootingWorkflow start Observation: Unexpected experimental result (e.g., low yield, side product) check_purity Step 1: Purity Assessment Run HPLC-UV and ¹H NMR start->check_purity purity_ok Purity >98% and structurally correct? check_purity->purity_ok reassess_reaction Conclusion: Reagent is likely not the issue. Re-evaluate reaction conditions. purity_ok->reassess_reaction Yes analyze_impurities Step 2: Impurity Identification Run LC-MS to get MW of impurities purity_ok->analyze_impurities No end_good Proceed with Experiment reassess_reaction->end_good compare_mw Compare MW and NMR data to potential impurities table analyze_impurities->compare_mw impurity_identified Impurity identified? compare_mw->impurity_identified remediate Step 3: Remediation Is purification necessary? impurity_identified->remediate Yes contact_supplier Action: Contact supplier for replacement if impurity profile is unacceptable. impurity_identified->contact_supplier No / Unknown purify Action: Purify material via recrystallization or chromatography. remediate->purify Yes use_as_is Action: Use material as is if impurity is non-interfering. remediate->use_as_is No purify->end_good use_as_is->end_good contact_supplier->end_good

Caption: Logical workflow for troubleshooting impurities.

References
  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415.
  • Sparkl. (n.d.). Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids. Retrieved from [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link]

  • Request PDF. (2025, August 6). Dual Role of Bromide in the Degradation of Phenolic Compounds in Peracetic Acid Process. ResearchGate. Retrieved from [Link]

  • Mummadi, M., et al. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Request PDF. (n.d.). Degradation of Polymeric Brominated Flame Retardants. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 10). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Milligan, J. A., et al. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. Retrieved from [Link]

  • ACS Publications. (2019, September 5). Comment on “Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure”. Environmental Science & Technology. Retrieved from [Link]

  • R Discovery. (2005, May 17). Influence of aromatic brominated flame retardants on alkane photo-oxidation. Retrieved from [Link]

  • LibreTexts. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain. Fundamentals of Organic Chemistry. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • Merck Millipore. (n.d.). Complete Monograph Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylate. Retrieved from [Link]

  • AiFChem. (n.d.). 1-(4-Bromo-3-methylphenyl)cyclopropanecarbonitrile 97%. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]

  • Google Patents. (n.d.). EP1171421B1 - Process for the preparation of cyclopropylacetonitrile.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]

  • PMC. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Cyclopropane carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals troubleshooting the palladium-catalyzed c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals troubleshooting the palladium-catalyzed cross-coupling of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid .

This substrate presents a unique intersection of steric and electronic liabilities. By understanding the causality behind catalyst degradation and off-cycle pathways, you can engineer a robust, high-yielding reaction system.

Molecular Liability Profiling

To successfully couple this molecule, we must first analyze its structural liabilities:

  • Ortho-Methyl Steric Hindrance : The methyl group at the 3-position is ortho to the carbon-bromine bond. This creates a severe steric barrier that decelerates both the oxidative addition of Pd(0) and the subsequent transmetalation step[1].

  • Endogenous Proton Source : The free carboxylic acid on the cyclopropane ring acts as a potent, high-concentration proton source. When transmetalation is delayed by steric bulk, this acid rapidly protonates the long-lived Pd(II)-aryl intermediate, driving irreversible protodehalogenation[2][3].

  • Catalyst Poisoning : Free carboxylates can displace phosphine ligands, coordinating to the palladium center to form insoluble, catalytically dead polymeric networks (often observed as Pd black)[4].

Mechanistic Pathway & Failure Modes

The following diagram maps the divergent pathways your reaction can take. Successful coupling requires accelerating the green pathway while starving the red off-cycle pathways.

Pathway Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Br)L Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (Sterically Hindered) ArBr 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carboxylic acid ArBr->OxAdd TransMet Pd(II)(Ar)(R)L Transmetalation OxAdd->TransMet Transmetalation (Slowed by o-Me) ProtoDehal Ar-H Protodehalogenation OxAdd->ProtoDehal H+ from -COOH or Solvent HomoCouple Ar-Ar Homocoupling OxAdd->HomoCouple O2 / Slow Transmetalation PdPoison Pd-Carboxylate Catalyst Deactivation OxAdd->PdPoison -COOH Coordination Product Cross-Coupled Product (Desired) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle and competing off-cycle pathways for hindered aryl bromides.

Quantitative Troubleshooting Matrix

Use this data-driven matrix to diagnose your specific reaction failures based on LC-MS and NMR indicators.

Side Reaction / Failure ModeDiagnostic Indicator (LC-MS / NMR)Typical Yield LossMechanistic CausePrimary Corrective Action
Protodehalogenation [M-Br+H]⁺; Loss of Ar-CH₃ shift40% - 60%Protonation of Pd(II)-Ar by -COOH or H₂OProtect -COOH; Use anhydrous conditions.
Homocoupling (Ar-Ar) [2M-2Br]⁺; Doubled aromatic signals10% - 20%Sluggish transmetalation; O₂ ingressRigorous degassing; Use bulky biaryl phosphine.
Catalyst Poisoning Black precipitate (Pd black)Stalls at <30%-COOH coordinates to Pd, displacing ligandsPre-activate catalyst (Pd G3); Protect -COOH.
Cyclopropane Opening Alkene/Alkyl chain signals in NMR< 5%Harsh thermal conditions; Radical pathwaysLower temperature to 80°C; Avoid radical initiators.

Frequently Asked Questions (FAQs)

Q1: I am seeing massive amounts of the Ar-H byproduct (1-(3-methylphenyl)cyclopropane-1-carboxylic acid). Where is the hydrogen coming from and how do I stop it? A1: You are observing protodehalogenation (hydrodehalogenation), a process where the palladium-aryl intermediate undergoes reductive elimination with a hydride or is directly protonated[3]. In your specific substrate, the free carboxylic acid is the primary culprit, acting as a high-concentration internal proton source. Additionally, trace water in hygroscopic bases (e.g., K₃PO₄) or protic solvents can donate protons[2][5]. Solution: You must either protect the carboxylic acid as an ester prior to coupling or enforce strictly anhydrous conditions using aprotic solvents (toluene, dioxane) and rigorously pre-dried bases[1].

Q2: My reaction stalls at 30% conversion, and the catalyst precipitates as a black solid. What causes this? A2: This is a classic symptom of catalyst poisoning and decomposition. The free carboxylate strongly coordinates to the Pd(II) center, displacing your phosphine ligands and forming an insoluble, catalytically inactive palladium-carboxylate network. Because the steric bulk of the ortho-methyl group already slows down transmetalation[1], the delayed catalytic cycle gives the Pd(II) intermediate ample time to decompose into Pd black. Solution: Use highly sterically demanding, electron-rich Buchwald ligands like XPhos. These ligands impart steric strain that stabilizes the monoligated Pd(0) species, prevents carboxylate coordination, and accelerates product-forming reductive elimination[4].

Q3: I'm observing significant homocoupling (Ar-Ar) of my starting material. How can I favor the cross-coupling pathway? A3: Homocoupling occurs when the transmetalation step is sluggish, allowing a second molecule of the aryl bromide to interact with the Pd center. This is exacerbated by the ortho-methyl steric hindrance[1] and the presence of trace oxygen, which acts as an oxidant to drive off-cycle homocoupling[2]. Solution: Ensure strict anaerobic conditions via subsurface sparging with argon. Furthermore, slow addition of the aryl bromide via a syringe pump can keep its steady-state concentration low, kinetically favoring the desired cross-coupling over homocoupling.

Standard Operating Procedure (SOP): Self-Validating Cross-Coupling Workflow

To isolate the root cause of side reactions, this protocol employs a protection-deprotection strategy as a diagnostic control. By masking the carboxylic acid, you eliminate the internal proton source. Self-Validation: If protodehalogenation persists after following Step 1, the system validates that the proton source is external (e.g., wet solvent), allowing for targeted troubleshooting.

Step 1: Substrate Protection (Methyl Esterification)
  • Dissolve 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.0 equiv) and Iodomethane (1.2 equiv) at 0 °C.

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Verify protection via LC-MS (absence of free acid mass).

Step 2: Sterically-Enabled Cross-Coupling (e.g., Suzuki-Miyaura)

Note: This utilizes a Generation 3 (G3) Buchwald precatalyst to ensure rapid generation of active Pd(0) without requiring harsh reduction.

  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried Schlenk flask with:

    • Protected Aryl Bromide (1.0 equiv)

    • Boronic Acid / Coupling Partner (1.5 equiv)

    • XPhos Pd G3 precatalyst (2 mol%)

    • XPhos ligand (2 mol%)

    • Anhydrous, finely ground K₃PO₄ (2.0 equiv)

  • Solvent Addition: Add anhydrous, rigorously degassed Toluene (0.1 M).

  • Reaction: Seal the flask, remove from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via flash chromatography.

Step 3: Deprotection (Saponification)
  • Dissolve the purified coupled ester in a 3:1 mixture of THF:H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 equiv) and stir at 50 °C until complete consumption of the ester is observed via TLC.

  • Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate to yield the final functionalized carboxylic acid.

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid vs 4-bromobenzoic acid

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right bifunctional building blocks for library synthesis and lead optimization. The choice between a classic, unhindered building b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right bifunctional building blocks for library synthesis and lead optimization. The choice between a classic, unhindered building block like 4-bromobenzoic acid (4-BBA) and a highly functionalized, sterically demanding analog like 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (BMPCC) dictates the entire downstream synthetic strategy.

This guide objectively compares the reactivity profiles of these two molecules, dissecting the structural causality behind their behavior in metal-catalyzed cross-couplings and amidation reactions. By understanding these principles, researchers can proactively design robust, self-validating experimental workflows.

Structural & Electronic Profiling: The Causality of Reactivity

To predict reactivity, we must first deconstruct the molecular architecture of both substrates.

  • 4-Bromobenzoic Acid (4-BBA): This is a textbook bifunctional electrophile. The carboxylic acid is directly conjugated to the aromatic ring, acting as a strong electron-withdrawing group (EWG) para to the bromide[1]. This lowers the lowest unoccupied molecular orbital (LUMO) of the aryl halide, making the C–Br bond highly susceptible to oxidative addition by electron-rich Palladium(0) species. Furthermore, the sp2 -hybridized carbonyl carbon is sterically unhindered, allowing for rapid nucleophilic attack during amidation.

  • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (BMPCC): This molecule presents two distinct synthetic hurdles. First, the methyl group at the 3-position is ortho to the bromide, creating severe steric repulsion that physically blocks the approach of bulky Pd catalysts[2]. Second, the carboxylic acid is attached to a cyclopropane ring, making the α -carbon a quaternary sp3 center. This "neopentyl-like" steric bulk, combined with the rigidity of the cyclopropane ring, severely restricts the Bürgi-Dunitz trajectory required for incoming amine nucleophiles during amide bond formation[3].

Reactivity cluster_4BBA 4-Bromobenzoic Acid Reactivity cluster_BMPCC BMPCC Reactivity BBA 4-Bromobenzoic Acid BBA_Pd Fast Oxidative Addition (Electron-Deficient) BBA->BBA_Pd Pd(0) BBA_Amide Unhindered Amidation (Standard Reagents) BBA->BBA_Amide Amine, EDC BMPCC 1-(4-Bromo-3-methylphenyl) cyclopropane-1-carboxylic acid BMPCC_Pd Slow Oxidative Addition (Ortho-Me Steric Bulk) BMPCC->BMPCC_Pd Pd(0), Bulky Ligand BMPCC_Amide Hindered Amidation (Quaternary alpha-Carbon) BMPCC->BMPCC_Amide Amine, HATU

Fig 1: Divergent reactivity pathways dictated by steric and electronic differences.

Reactivity Comparison 1: The Aryl Bromide (Cross-Coupling)

In Suzuki-Miyaura cross-couplings, the rate-limiting step for aryl bromides is typically the oxidative addition of the Pd(0) catalyst into the C–Br bond[4].

For 4-BBA , standard catalyst systems like Pd(dppf)Cl2​ or even ligand-free aqueous systems perform exceptionally well due to the electron-deficient nature of the ring[1].

Conversely, the ortho-methyl group in BMPCC drastically increases the activation energy required for oxidative addition[2]. If standard catalysts are used, the reaction stalls, leading to competitive protodehalogenation. To overcome this, we must employ bulky, electron-rich Buchwald biaryl phosphine ligands (e.g., SPhos or XPhos). The electron-rich nature of SPhos accelerates oxidative addition, while its massive steric bulk forces the formation of a highly reactive monoligated L1​Pd(0) active species and accelerates the final reductive elimination step[5].

Table 1: Quantitative Comparison of Suzuki-Miyaura Coupling Performance

Conditions: 0.5 mmol Aryl Bromide, 1.2 eq Phenylboronic acid, 2.0 eq K3​PO4​ , Dioxane/Water (4:1).

SubstrateCatalyst SystemTemp / TimeYield (%)Causality / Observation
4-BBA Pd(dppf)Cl2​ (5 mol%)80°C, 2h>95%Fast oxidative addition due to electron-deficient aryl bromide.
BMPCC Pd(dppf)Cl2​ (5 mol%)80°C, 12h<20%Ortho-methyl steric clash inhibits Pd(0) insertion.
BMPCC Pd2​dba3​ / SPhos (2/4 mol%)100°C, 4h88%Bulky, electron-rich ligand overcomes the steric barrier.

Reactivity Comparison 2: The Carboxylic Acid (Amidation)

Amide bond formation requires the activation of the carboxylic acid into a reactive intermediate (e.g., an O-acylisourea or active ester)[6].

For 4-BBA , standard carbodiimide chemistry (EDC·HCl / HOBt) is highly efficient. The unhindered carbonyl is easily attacked by the amine nucleophile.

For BMPCC , the cyclopropane ring creates a quaternary α -carbon. When activated with EDC, the resulting O-acylisourea intermediate is too sterically congested for the amine to approach, resulting in poor yields and high rates of intermediate hydrolysis[7]. To drive this reaction, we must use uronium-based coupling reagents like HATU. HATU forms a highly reactive HOAt ester; the pyridine nitrogen of the HOAt leaving group acts as an intramolecular base, hydrogen-bonding with the incoming amine and guiding it into the carbonyl carbon, effectively bypassing the steric shield[6].

Table 2: Quantitative Comparison of Amidation Performance

Conditions: 0.5 mmol Carboxylic Acid, 1.2 eq Benzylamine, 2.5 eq DIPEA, DMF (0.2 M).

SubstrateCoupling ReagentTemp / TimeYield (%)Causality / Observation
4-BBA EDC·HCl, HOBtRT, 4h92%Unhindered carbonyl allows standard activation.
BMPCC EDC·HCl, HOBtRT, 24h35%Quaternary α -carbon blocks nucleophilic attack.
BMPCC HATURT, 6h85%HOAt neighboring group participation overcomes steric shielding.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in your syntheses, use the following self-validating protocols. These workflows include specific checkpoints to verify intermediate formation before proceeding.

Protocol A: High-Throughput Suzuki Coupling for Hindered Aryl Bromides (BMPCC)
  • Preparation: In an oven-dried vial equipped with a stir bar, add BMPCC (100 mg, 0.39 mmol), the desired boronic acid (0.47 mmol, 1.2 eq), and K3​PO4​ (166 mg, 0.78 mmol, 2.0 eq).

  • Catalyst Loading: Add Pd2​dba3​ (7.1 mg, 2 mol%) and SPhos (6.4 mg, 4 mol%).

  • Inert Atmosphere: Seal the vial with a PTFE septum cap. Evacuate and backfill with Nitrogen (3x).

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (1.6 mL) and degassed H2​O (0.4 mL).

  • Reaction: Heat the mixture at 100°C.

  • Validation Checkpoint: At 2 hours, sample 5 μ L, dilute in MeCN, and run LC-MS. Self-Validation: Look for the disappearance of the BMPCC isotope pattern (M, M+2 at ~254/256 m/z) and the absence of the protodehalogenated byproduct (M-79).

  • Workup: Cool to RT, dilute with EtOAc, wash with 1M HCl (to protonate the product acid), extract, dry over Na2​SO4​ , and concentrate for purification.

Protocol B: Sterically Demanding Amidation via HATU Activation (BMPCC)
  • Activation: Dissolve BMPCC (100 mg, 0.39 mmol) in anhydrous DMF (2.0 mL) under Nitrogen. Add DIPEA (170 μ L, 0.98 mmol, 2.5 eq) followed by HATU (178 mg, 0.47 mmol, 1.2 eq).

  • Validation Checkpoint: Stir for 15 minutes at RT. Sample 5 μ L into MeOH for LC-MS. Self-Validation: You must observe the mass of the HOAt active ester intermediate. If absent, the acid is not fully activated.

  • Coupling: Once activation is confirmed, add the amine (0.47 mmol, 1.2 eq). Stir at RT for 6 hours (or heat to 50°C for highly deactivated amines).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organics with 5% LiCl aqueous solution (3x) to remove residual DMF and HOAt. Dry and concentrate.

Workflow Step1 Substrate Preparation (0.5 mmol scale) Split1 Suzuki-Miyaura Coupling Step1->Split1 Split2 Amide Bond Formation Step1->Split2 Cond1 Add Pd2(dba)3 (2 mol%) SPhos (4 mol%), K3PO4 Dioxane/H2O, 100°C Split1->Cond1 Cond2 Add HATU (1.2 eq) DIPEA (2.5 eq), DMF Stir 15 min, add Amine Split2->Cond2 Val1 LC-MS Monitoring (Check for Protodehalogenation) Cond1->Val1 Val2 LC-MS Monitoring (Check for Active Ester formation) Cond2->Val2 End1 Purification via Flash Chromatography Val1->End1 Val2->End1

Fig 2: Optimized experimental workflows for functionalizing sterically hindered building blocks.

References

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory Journal of Chemical Education - ACS Publications URL:[Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Direct Amidations of Carboxylic Acids with Amines Encyclopedia MDPI URL: [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides Organic Chemistry Portal URL:[Link]

  • Amide-Group-Directed Protonolysis of Cyclopropane: An Approach to 2,2-Disubstituted Pyrrolidines Organic Letters - ACS Publications URL:[Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade National Institutes of Health (NIH) / PMC URL:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling RSC Advances URL:[Link]

Sources

Comparative

A Tale of Two Building Blocks: A Comparative Guide to 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid and 1-(4-bromophenyl)cyclopropanecarboxylic acid in Drug Design

Introduction: The Phenylcyclopropane Carboxylic Acid Scaffold The 1-phenylcyclopropane-1-carboxylic acid motif is a privileged scaffold in medicinal chemistry. The cyclopropane ring, a small, strained carbocycle, imparts...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenylcyclopropane Carboxylic Acid Scaffold

The 1-phenylcyclopropane-1-carboxylic acid motif is a privileged scaffold in medicinal chemistry. The cyclopropane ring, a small, strained carbocycle, imparts a number of desirable properties to a drug candidate. It introduces a degree of three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for the target protein. Furthermore, the cyclopropyl group is often more metabolically stable than a corresponding isopropyl or gem-dimethyl group. The carboxylic acid functionality provides a key interaction point, often acting as a hydrogen bond donor and acceptor, or forming salt bridges with basic residues in a protein's active site. The appended phenyl ring offers a versatile platform for further chemical modification to fine-tune the molecule's properties.

This guide focuses on two variations of this scaffold, distinguished by the presence or absence of a methyl group on the phenyl ring. We will explore how this seemingly minor structural change can have significant implications for a molecule's biological activity and developability.

The "Magic Methyl" Effect: A Game of Inches in Drug Potency

The introduction of a methyl group into a drug candidate can sometimes lead to a dramatic and unexpected increase in potency, a phenomenon famously coined the "magic methyl" effect.[1][2][3] This effect is not merely due to a simple increase in lipophilicity; rather, it often arises from more nuanced steric and conformational effects.

In the case of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid, the methyl group is positioned ortho to the cyclopropane ring. This seemingly subtle addition can have profound consequences:

  • Conformational Restriction: The ortho-methyl group can sterically hinder the free rotation of the phenyl ring relative to the cyclopropane carboxylic acid moiety. This can pre-organize the molecule into a bioactive conformation that more readily fits into the target's binding site, thus reducing the entropic penalty of binding and increasing affinity.[2][3]

  • Enhanced Target Interactions: The methyl group itself can engage in favorable van der Waals or hydrophobic interactions with the protein target, further contributing to binding affinity.[1]

  • Modulation of Physicochemical Properties: The methyl group will increase the lipophilicity (logP) of the molecule, which can influence its solubility, cell permeability, and pharmacokinetic profile.[1]

  • Metabolic Blocking: The methyl group can block a potential site of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the drug.[3]

It is crucial to note that the "magic methyl" effect is highly context-dependent and not always beneficial. In some cases, the added steric bulk can lead to a clash with the target protein, resulting in a loss of activity. Therefore, the decision to incorporate a methyl group should be guided by a thorough understanding of the target's structure and the existing structure-activity relationships of the compound series.

Physicochemical Properties: A Comparative Analysis

While experimental data for the two title compounds is not available, we can extrapolate their likely physicochemical properties based on closely related analogs.

Property1-(4-bromophenyl)cyclopropanecarboxylic acid (Estimated)1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (Estimated)Rationale for Difference
Molecular Weight 241.08 g/mol 255.11 g/mol Addition of a methyl group (-CH₃).
logP LowerHigherThe methyl group is a lipophilic substituent. The logP of 4-bromophenylacetic acid is approximately 2.28-2.31[4][5], and the addition of a methyl group is expected to increase this value.
pKa Higher (less acidic)Lower (more acidic)The ortho-methyl group can cause steric hindrance that forces the carboxylic acid group out of the plane of the aromatic ring. This "ortho effect" can disrupt the resonance stabilization of the carboxylate anion, making the corresponding acid stronger (lower pKa).[6][7]

The anticipated lower pKa of the methylated compound could influence its ionization state at physiological pH, which in turn can affect its solubility, membrane permeability, and interactions with the target.

Metabolic Stability: To Methylate or Not to Methylate?

The metabolic fate of a drug is a critical factor in its overall performance. Aromatic rings are common sites of oxidative metabolism by cytochrome P450 enzymes.

  • 1-(4-bromophenyl)cyclopropanecarboxylic acid: The unsubstituted phenyl ring presents potential sites for hydroxylation, particularly at the positions ortho and meta to the cyclopropane ring.

  • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid: The presence of the methyl group at the 3-position blocks one of the potential sites of metabolism. Furthermore, the steric bulk of the methyl group may hinder the approach of metabolic enzymes to the adjacent positions on the ring. However, the methyl group itself can be a site of metabolism, undergoing oxidation to a hydroxymethyl or carboxylic acid derivative.

The overall effect of the methyl group on metabolic stability is therefore a balance between blocking metabolism on the ring and introducing a new potential metabolic soft spot. The metabolic stability of 4-bromotoluene is generally higher than that of bromo- and iodobenzene, suggesting that the methyl group can indeed confer some metabolic protection to the aromatic ring.[8][9][10]

cluster_0 Metabolic Pathways Unmethylated 1-(4-bromophenyl)cyclopropanecarboxylic acid Ring_Hydroxylation Aromatic Ring Hydroxylation Unmethylated->Ring_Hydroxylation Methylated 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid Methylated->Ring_Hydroxylation Potentially reduced Methyl_Oxidation Methyl Group Oxidation Methylated->Methyl_Oxidation Blocked_Metabolism Blocked Metabolism at C3 Methylated->Blocked_Metabolism

Caption: Potential metabolic pathways for the two compounds.

Synthetic Accessibility: A Practical Consideration

The ease and cost-effectiveness of synthesis are crucial considerations in a drug development program. Both molecules can be synthesized from commercially available starting materials. A common and efficient route involves the cyclopropanation of a substituted phenylacetonitrile followed by hydrolysis of the nitrile.

General Synthetic Workflow

Start Substituted Phenylacetonitrile Step1 Cyclopropanation (e.g., 1,2-dibromoethane, base) Start->Step1 Intermediate Substituted Phenylcyclopropanecarbonitrile Step1->Intermediate Step2 Hydrolysis (e.g., H₂O, H⁺ or OH⁻) Intermediate->Step2 Product Target Molecule Step2->Product

Caption: A general two-step synthesis of 1-phenylcyclopropane-1-carboxylic acids.

Detailed Experimental Protocols (Proposed)

Synthesis of 1-(4-bromophenyl)cyclopropanecarboxylic acid

  • Cyclopropanation of 4-Bromophenylacetonitrile: To a stirred solution of 4-bromophenylacetonitrile in a suitable solvent (e.g., toluene or DMSO), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong aqueous base (e.g., 50% NaOH). Add 1,2-dibromoethane dropwise at a controlled temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC). After completion, perform an aqueous workup and extract the product, 1-(4-bromophenyl)cyclopropanecarbonitrile, with an organic solvent.[11]

  • Hydrolysis of 1-(4-bromophenyl)cyclopropanecarbonitrile: The crude nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic (e.g., refluxing in aqueous H₂SO₄) or basic (e.g., refluxing in aqueous NaOH followed by acidification) conditions. The final product, 1-(4-bromophenyl)cyclopropanecarboxylic acid, can be purified by recrystallization or column chromatography.

Synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

The synthesis follows a similar two-step procedure, starting from 4-bromo-3-methylphenylacetonitrile.[12]

  • Cyclopropanation of 4-Bromo-3-methylphenylacetonitrile: The conditions for the cyclopropanation would be analogous to those used for the non-methylated analog, employing a phase-transfer catalyzed reaction with 1,2-dibromoethane and a strong base.

  • Hydrolysis of 1-(4-Bromo-3-methylphenyl)cyclopropanecarbonitrile: The resulting nitrile is then hydrolyzed to the final product, 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid, using standard acidic or basic hydrolysis conditions.

Comparative Assessment of Synthesis:

The starting material for the methylated compound, 4-bromo-3-methylphenylacetonitrile, may be less readily available or more expensive than 4-bromophenylacetonitrile, which could impact the overall cost of synthesis on a large scale. However, the synthetic route itself is straightforward for both molecules and utilizes common laboratory reagents and techniques.

Conclusion: Making an Informed Choice

The choice between 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid and 1-(4-bromophenyl)cyclopropanecarboxylic acid in a drug design campaign is a strategic one that should be guided by the specific goals of the project.

  • 1-(4-bromophenyl)cyclopropanecarboxylic acid represents a more conservative and synthetically accessible starting point. It provides the core phenylcyclopropane carboxylic acid scaffold with a bromine handle that can be used for further chemical elaboration via cross-coupling reactions.

  • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid is a more speculative but potentially higher-reward building block. The introduction of the ortho-methyl group could unlock a "magic methyl" effect, leading to a significant enhancement in potency or a more favorable pharmacokinetic profile. However, it also introduces the risk of a steric clash with the target and may have a slightly more complex and costly synthesis.

Ultimately, the optimal choice will depend on the specific biological target and the structure-activity relationships of the chemical series. It is recommended to synthesize and evaluate both building blocks in parallel to empirically determine which one provides the most promising path forward in a given drug discovery program.

References

  • Sinha, P., Sharma, B., & Singh, J. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). [Link]

  • Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6087. [Link]

  • Sinha, P., Sharma, B., & Singh, J. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). [Link]

  • Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6087. [Link]

  • Fasani, R. A., & Williams, D. H. (1995). The role of functional groups in drug-receptor interactions. In Comprehensive Medicinal Chemistry II (pp. 367-386). Elsevier.
  • Wikipedia. (n.d.). Cyclopropanation. [Link]

  • Rayburn, L. L., et al. (1995). and Meto-Isomers and Methyl, Dimethyl, and Chloro Ortho-Substituted Analogues of Dantrolene Usi. Journal of the Arkansas Academy of Science, 49(1), 30. [Link]

  • AiFChem. (n.d.). 1-(4-Bromo-3-methylphenyl)cyclopropanecarbonitrile 97%. BuyChemJapan. [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Royal Society of Chemistry. [Link]

  • Barton, L. M. (2020, May 30). Cyclopropane Group Meeting - No mechanisms. Baran Lab. [Link]

  • Cyclopropanation Reactions in the Presence or Absence of Free-Radical Spin Trapping Agent. (n.d.). ResearchGate. [Link]

  • Anson, C. W., & Thamattoor, D. M. (2012). Influence of substituents on the through-space shielding of aromatic rings. The Journal of Organic Chemistry, 77(4), 1693-1700. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-bromophenyl)isoquinoline-5-acetonitrile. [Link]

  • Stojanovic, A. (n.d.). Cyclopropanation of Unactivated Alkenes. [Link]

  • Sniady, A., Morreale, M. S., & Dembinski, R. (2007). Electrophilic cyclization with n-iodosuccinimide: Preparation of 5-(4-bromophenyl)-3-iodo-2-(4-methylphenyl)furan. Organic Syntheses, 84, 199-207. [Link]

  • Google Patents. (n.d.). US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
  • SIELC Technologies. (2018, February 19). 4-Bromotoluene. [Link]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E12. [Link]

  • Pogorelov, P. D., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(43), 15993-16000. [Link]

  • Chemsrc. (2025, August 20). 4-Bromophenylacetic acid | CAS#:1878-68-8. [Link]

  • The Good Scents Company. (n.d.). 4-bromophenyl acetic acid. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromotoluene. PubChem. [Link]

  • Pham-Cam, N., Nguyen, M. T., & Chandra, A. K. (2006). Methyl and phenyl substitution effects on the proton affinities of hydrides of first and second row elements and substituent effects on the proton affinities of ring carbons in benzene: a DFT study. The Journal of Physical Chemistry A, 110(13), 4509-4515. [Link]

  • Haz-Map. (n.d.). 4-Bromotoluene. [Link]

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Validation

A Comparative Analysis of the Acidity of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic Acid Derivatives

This guide provides an in-depth comparative analysis of the acid dissociation constant (pKa) of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid and its structural analogues. Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the acid dissociation constant (pKa) of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of acidity in this compound class, presents comparative data, and offers a robust experimental protocol for pKa determination.

The Critical Role of pKa in Medicinal Chemistry

The acid dissociation constant (pKa) is a fundamental physicochemical parameter in drug discovery and development. It governs the extent of ionization of a molecule at a given pH, which in turn dictates crucial pharmacokinetic and pharmacodynamic properties, including solubility, permeability, metabolic stability, and target binding. For a molecule like 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid, a precise understanding of its pKa is essential for predicting its behavior in biological systems and for optimizing its structure to achieve desired therapeutic effects.

Understanding the Structural Influences on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the molecule can delocalize the negative charge of the carboxylate, thereby stabilizing it and increasing the acidity (resulting in a lower pKa). Conversely, electron-donating groups destabilize the carboxylate anion, making the corresponding acid weaker (higher pKa).[1][2][3]

In the case of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid, several structural motifs contribute to its overall acidity:

  • The Carboxylic Acid: The primary acidic functional group.

  • The Phenyl Ring: An aromatic system that can transmit electronic effects.

  • The Bromo Substituent: An electron-withdrawing group due to its electronegativity (inductive effect).

  • The Methyl Substituent: An electron-donating group.

  • The Cyclopropyl Group: A strained ring system with unique electronic properties.

The interplay of these electronic effects can be qualitatively understood and quantitatively estimated using principles like the Hammett equation, which provides a framework for correlating reaction rates and equilibrium constants with substituent parameters.[4][5][6]

Comparative pKa Analysis

CompoundStructurepKa (at 25 °C)Rationale for Acidity
Benzoic AcidC₆H₅COOH4.20Baseline aromatic carboxylic acid.
4-Bromobenzoic AcidBr-C₆H₄-COOH3.96[7][8][9][10]The electron-withdrawing bromo group stabilizes the carboxylate anion, increasing acidity.
3-Methylbenzoic AcidCH₃-C₆H₄-COOH4.27[11]The electron-donating methyl group destabilizes the carboxylate anion, decreasing acidity.
Cyclopropanecarboxylic Acidc-C₃H₅-COOH4.83The sp²-hybridized carbon of the cyclopropyl ring is electron-withdrawing, but the overall effect is less pronounced than in benzoic acid.
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid Br(CH₃)C₆H₃-c-C₃H₄-COOH ~4.0 - 4.2 (Estimated) The opposing effects of the electron-withdrawing bromo group and the electron-donating methyl group, transmitted through the phenyl and cyclopropyl rings, are expected to result in a pKa slightly lower than that of 3-methylbenzoic acid and slightly higher than 4-bromobenzoic acid.

Visualizing Electronic Effects

The following diagram illustrates the electronic influence of the bromo and methyl substituents on the phenyl ring and their subsequent effect on the acidity of the carboxylic acid group.

cluster_0 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid cluster_1 Electronic Effects Molecule C₁₁H₁₁BrO₂ COOH Carboxylic Acid (Acidity Center) Molecule->COOH Br Bromo (Br) Electron-withdrawing (Inductive Effect) Br->Molecule Increases Acidity CH3 Methyl (CH₃) Electron-donating (Inductive Effect) CH3->Molecule Decreases Acidity

Caption: Electronic effects of substituents on the acidity of the target molecule.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of an ionizable compound.[12] The following protocol outlines the steps for the pKa determination of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid derivatives.

I. Apparatus and Reagents
  • Apparatus:

    • pH meter with a glass electrode

    • Magnetic stirrer and stir bar

    • Burette (10 mL, Class A)

    • Beaker (50 mL)

    • Volumetric flasks

  • Reagents:

    • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid derivative (or analogue)

    • Potassium hydroxide (KOH) solution (0.1 M, standardized)

    • Potassium chloride (KCl) solution (1 M)

    • Deionized water (degassed)

    • pH buffers (4.00, 7.00, 10.00)

II. Procedure
  • Calibration: Calibrate the pH meter using standard buffers at pH 4.00, 7.00, and 10.00.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the carboxylic acid derivative and dissolve it in a known volume (e.g., 20 mL) of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but its effect on the pKa should be noted.

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized KOH solution in small increments (e.g., 0.05 mL) from the burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration until the pH has risen significantly (e.g., to pH 11-12), ensuring enough data points are collected around the equivalence point.

III. Data Analysis
  • Plot the measured pH values (y-axis) against the volume of KOH added (x-axis) to generate a titration curve.

  • Determine the equivalence point, which is the point of inflection on the titration curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV) and identifying the maximum value.

  • The pKa is equal to the pH at the half-equivalence point (the volume of KOH added is half of that required to reach the equivalence point).

Experimental Workflow Diagram

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Analyte Solution A->B Ready for Titration C Add KOH Titrant in Increments B->C Start Titration D Record pH and Volume C->D Measure D->C Continue until pH > 11 E Plot Titration Curve (pH vs. Volume) D->E Data Collected F Determine Equivalence Point E->F Analyze Curve G Calculate pKa at Half-Equivalence Point F->G Final Calculation

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The acidity of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid is influenced by a delicate balance of inductive effects from its bromo and methyl substituents. Based on the analysis of related compounds, its pKa is estimated to be in the range of 4.0 to 4.2. This guide provides the theoretical framework and a practical, validated protocol for the precise experimental determination of this crucial parameter, empowering researchers to make informed decisions in the optimization of this and other novel chemical entities.

References

  • Substituent Effects on Acidity. (2024, August 8). Chemistry LibreTexts. [Link]

  • Substituent Effects on Acidity. (2021, December 27). Chemistry LibreTexts. [Link]

  • Substituent Effects. (n.d.). Chemistry LibreTexts. [Link]

  • Substituent Effects on the Acidity of Carboxylic Acids. (n.d.). University of Calgary. [Link]

  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. [Link]

  • Calculate the pKa of an organic acid/base using Hammett and Taft constants. (2020, November 3). YouTube. [Link]

  • Understanding the Hammett Equation. (n.d.). Scribd. [Link]

  • Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). University of Calgary. [Link]

  • van Loon, A. H. M., van Hoof, A. J. F., & Teunissen, A. J. P. (2018). Development of Methods for the Determination of pKa Values. Journal of Analytical & Bioanalytical Techniques, 9(5). [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • 3-Methylbenzoic acid. (n.d.). PubChem. [Link]

  • Group Philicity Index of Substituted Carboxylic Acids with Experimental... (n.d.). ResearchGate. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube. [Link]

  • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylate. (n.d.). PubChem. [Link]

  • 3-methylbenzoic acid. (n.d.). Chemister.ru. [Link]

  • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid. (n.d.). MilliporeSigma. [Link]

  • pKa values. (n.d.). Stenutz. [Link]

  • The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. [Link]

  • Cyclopropanecarboxylic acid. (n.d.). NIST WebBook. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2018, October 15). PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Efficiency for 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 1-aryl-cyclopropane-1-carboxylic acid motif is of significant interest due to its unique confo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1-aryl-cyclopropane-1-carboxylic acid motif is of significant interest due to its unique conformational constraints and metabolic stability. The successful and efficient coupling of molecules like 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid is paramount for the rapid generation of novel chemical entities. This guide provides a comprehensive framework for benchmarking the efficiency of various cross-coupling strategies for this specific, and likely novel, substrate.

Given the absence of published data for this exact molecule, this guide is built upon established, first-principles of organic chemistry and draws from robust, peer-reviewed methodologies for analogous structures. We will explore and compare direct, decarboxylative cross-coupling with traditional palladium-catalyzed reactions, providing you with the foundational knowledge to optimize your synthetic campaigns.

Pillar 1: Strategic Approaches to Coupling

The primary challenge and opportunity in coupling 1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid lies in the dual reactivity of the molecule. The aryl bromide presents a classic handle for traditional cross-coupling, while the carboxylic acid allows for a more modern decarboxylative approach.

A critical consideration is the inherent reactivity of the cyclopropane ring. The high ring strain can lead to side reactions, such as ring-opening, particularly under harsh conditions or in the presence of highly reactive radical or cationic intermediates.[1][2] Therefore, the selection of mild and efficient catalytic systems is crucial.

Strategy A: Decarboxylative Cross-Coupling

This approach utilizes the carboxylic acid as the reactive partner, expelling CO2 to form a new carbon-carbon bond.[3] This is an atom-economical and often milder alternative to traditional methods that may require the pre-functionalization of the cyclopropane moiety. Recent advances in photoredox catalysis have made this an increasingly attractive option for generating sp³-hybridized centers.[4][5]

Strategy B: Traditional Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

In this classic strategy, the aryl bromide is the electrophilic partner. The carboxylic acid is treated as a spectator group, though its acidity may require the use of a suitable base or protection. These methods are well-established and benefit from a vast array of commercially available catalysts and ligands.[6][7]

Pillar 2: Experimental Design & Protocols

The following protocols are designed as robust starting points for your optimization studies. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Experiment 1: Decarboxylative Borylation

A two-step approach involving activation of the carboxylic acid followed by a decarboxylative borylation can provide a stable cyclopropyl boronic ester, a valuable intermediate for subsequent Suzuki-Miyaura couplings.[8]

Step 1: Activation to N-Hydroxyphthalimide (NHP) Ester

  • To a solution of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M), add N-Hydroxyphthalimide (1.1 equiv.) and dicyclohexylcarbodiimide (DCC) (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

  • The crude NHP ester can often be used directly in the next step after purification by silica gel chromatography.

Step 2: Organocatalytic Decarboxylative Borylation

  • In a glovebox, combine the NHP ester (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.), and an inexpensive organic catalyst such as ethyl isonicotinate (20 mol%).[8]

  • Add anhydrous dioxane (0.1 M) and stir the mixture at 80 °C.

  • Monitor the reaction for 12-24 hours by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting boronic ester by column chromatography.

G cluster_0 Decarboxylative Borylation Workflow A 1. Carboxylic Acid Activation (NHP Ester Formation) B 2. Organocatalytic Borylation with B2pin2 A->B Crude NHP Ester C 3. Work-up and Purification B->C Reaction Mixture D Product: Cyclopropyl Boronic Ester C->D Purified Product

Caption: Workflow for decarboxylative borylation.

Experiment 2: Suzuki-Miyaura Coupling

This protocol benchmarks the direct coupling of the aryl bromide with a suitable boronic acid or ester. Potassium cyclopropyltrifluoroborates are often excellent coupling partners due to their stability and high reactivity.[9][10]

  • To a dry Schlenk flask, add 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (1.0 equiv.), potassium phenyltrifluoroborate (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂) (2 mol%), and a bulky phosphine ligand such as RuPhos (3 mol%).[9]

  • Add anhydrous 10:1 toluene/water (0.1 M) and cesium carbonate (Cs₂CO₃) (3.0 equiv.).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100 °C and stir for 8-16 hours.

  • Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

G cluster_1 Suzuki-Miyaura Coupling Workflow A 1. Combine Aryl Bromide, Boronic Ester, Catalyst, Ligand, Base B 2. Add Solvent and Degas A->B C 3. Heat and Monitor Reaction B->C D 4. Aqueous Work-up C->D E 5. Purification D->E F Product: Biaryl Cyclopropane E->F

Caption: General workflow for Suzuki-Miyaura coupling.

Experiment 3: Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful tool.[6][11] The choice of ligand is critical, especially with the sterically hindered substrate.

  • In a glovebox, combine 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and a sterically hindered phosphine ligand like XPhos (4 mol%).[11]

  • Add sodium tert-butoxide (NaOtBu) (1.4 equiv.) and anhydrous toluene (0.1 M).

  • Seal the vessel and heat to 100-110 °C for 12-24 hours.

  • Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Experiment 4: Sonogashira Coupling

This reaction enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety.[7][12][13]

  • To a dry Schlenk flask, add 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid (1.0 equiv.), the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%), and copper(I) iodide (CuI) (3 mol%).[14]

  • Add anhydrous triethylamine (TEA) or a mixture of THF and TEA (0.1 M).

  • Degas the mixture with argon for 15 minutes.

  • Stir at room temperature or heat to 50-70 °C for 4-12 hours.

  • Monitor by TLC or LC-MS. Upon completion, dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Pillar 3: Data Presentation & Comparison

To effectively benchmark these methods, meticulous data collection and analysis are essential. We recommend tracking the following key performance indicators (KPIs) for each reaction.

Parameter Decarboxylative Borylation Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Sonogashira Coupling
Catalyst System Organic Catalyst (e.g., Ethyl Isonicotinate)Pd(OAc)₂ / RuPhosPd₂(dba)₃ / XPhosPd(PPh₃)₂Cl₂ / CuI
Reaction Temperature (°C) 80100100-110RT - 70
Reaction Time (h) 12-248-1612-244-12
Typical Yield (%) To be determinedTo be determinedTo be determinedTo be determined
Key Side Products To be determinedProtodeboronation, HomocouplingHydrodehalogenationAlkyne Homocoupling
Functional Group Tolerance Good, but sensitive to reducible groupsBroad, tolerates many functionalities[9]Sensitive to acidic protonsGenerally very high[12]
Atom Economy High (loss of CO₂ and protecting groups)ModerateModerateHigh

Authoritative Grounding & Mechanistic Considerations

The choice of catalytic system is paramount. For Suzuki-Miyaura and Buchwald-Hartwig couplings, sterically bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl bromide and the subsequent reductive elimination, which is typically the rate-limiting step.[15]

In Sonogashira couplings, the reaction proceeds through interconnected palladium and copper catalytic cycles.[12] The oxidative addition of the aryl bromide to the Pd(0) species is followed by transmetalation with a copper(I) acetylide.[14]

A significant challenge in reactions involving cyclopropyl groups is the potential for ring-opening, which can occur via radical or cationic intermediates.[1] The methods proposed here generally proceed under conditions that are known to preserve the cyclopropane ring. However, careful analysis of the crude reaction mixture for any linearized byproducts is recommended.

Conclusion

This guide provides a robust, scientifically-grounded framework for benchmarking the cross-coupling efficiency of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid. By systematically evaluating both decarboxylative and traditional cross-coupling strategies, researchers can identify the most efficient and scalable route for their specific synthetic goals. The provided protocols, rooted in established literature for analogous systems, offer a strong starting point for optimization and discovery.

References

  • Benchchem. Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-3-methylphenol with Terminal Alkynes.
  • Nature Synthesis. Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides.
  • PMC.
  • ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF.
  • PMC.
  • PMC.
  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table.
  • ACS Publications. Organocatalytic Decarboxylative Borylation of Cyclopropane N-Hydroxyphthalimide Esters | The Journal of Organic Chemistry.
  • Wikipedia.
  • Arkivoc. Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
  • Wikipedia.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Chemistry LibreTexts.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • RSC Publishing. General palladium-catalyzed cross coupling of cyclopropenyl esters.
  • ChemRxiv. Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry.
  • ACS Publications. Pd(η3-1-PhC3H4)(η5-C5H5)
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Benchchem. Application Notes: Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol.
  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. ChemInform Abstract: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides..
  • Organic Chemistry Portal. Sonogashira Coupling.
  • SynArchive. Sonogashira Coupling.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

Comprehensive Safety and Operational Guide for Handling 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid In drug development and advanced organic synthesis, the safe handling of halogenated aromatic compounds req...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

In drug development and advanced organic synthesis, the safe handling of halogenated aromatic compounds requires a rigorous, causality-driven approach to laboratory safety. 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid is a highly specialized intermediate. Because of its unique structural moieties, standard benchtop handling procedures are insufficient.

This guide provides a self-validating operational framework designed for researchers and scientists, ensuring that every safety measure is mechanistically justified and empirically verifiable.

Part 1: Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why this specific molecule poses a hazard. The physicochemical properties of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid dictate its interaction with biological tissues and the environment.

PropertyValueCausality / Safety Implication
CAS Number 1314654-60-8The primary identifier required for SDS retrieval, regulatory compliance, and hazardous waste manifesting[1].
Molecular Formula C₁₁H₁₁BrO₂The presence of the bromine atom strictly dictates its classification as a "Halogenated" compound, fundamentally altering its disposal pathway.
Molecular Weight 255.11 g/mol As a solid crystalline powder with this mass, it is highly prone to aerosolization, creating fine particulate dust that requires strict respiratory and ventilation controls.
Purity ≥95%High-purity active intermediates must be treated as highly reactive; trace impurities may include unreacted brominating agents.
Waste Category Halogenated Organic AcidMust be strictly segregated from non-halogenated solvents to prevent the generation of toxic, corrosive gases during EHS incineration[2].

Mechanistic Drivers of Toxicity:

  • The Carboxylic Acid Moiety (Proton Donor): Upon contact with the moisture in mucosal membranes (eyes, respiratory tract), the carboxylic acid group rapidly dissociates, causing a localized drop in pH. This leads to acute protein denaturation, resulting in severe eye irritation (Eye Irrit. 2A) and skin irritation (Skin Irrit. 2)[1].

  • The Brominated Aromatic Ring (Lipophilicity): The heavy bromine atom significantly increases the molecule's partition coefficient (LogP). This high lipophilicity enhances the compound's ability to permeate the lipid bilayer of the stratum corneum (the outer skin layer). Consequently, standard porous latex gloves offer insufficient breakthrough times[2].

  • The Cyclopropane Ring (Ring Strain): While generally stable under ambient conditions, the cyclopropane ring introduces structural rigidity and internal strain. It necessitates avoiding strong oxidizers during waste accumulation to prevent exothermic ring-opening reactions.

Part 2: Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE is mandatory. Every choice is grounded in chemical compatibility and barrier integrity.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)The lipophilic brominated ring accelerates permeation through standard latex. Double-gloving provides a fail-safe barrier against dermal absorption[2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesThe acidic moiety causes rapid corneal damage upon contact. Standard safety glasses lack peripheral seals and cannot prevent dust ingress[3].
Body Protection Flame-retardant, knee-length lab coatProtects against electrostatic discharge during powder transfer and provides a physical barrier against aerosolized particulates[3].
Respiratory N95/P100 Respirator (if outside hood)Mitigates the inhalation of fine crystalline dust, which can cause severe respiratory tract irritation (STOT SE 3)[4].

Part 3: Self-Validating Operational Protocol

Laboratory safety is only effective when it can be verified in real-time. The following step-by-step methodology incorporates self-validating checks to ensure protocol adherence.

Phase 1: Pre-Operational Validation

  • Ventilation Verification: Turn on the Class II chemical fume hood.

    • Validation Step: Observe the digital anemometer; ensure the face velocity is stable between 0.4 and 0.6 m/s before opening the chemical container. Do not proceed if the alarm sounds.

  • PPE Integrity Check: Don your double nitrile gloves and lab coat.

    • Validation Step: Perform a pneumatic inflation test on the outer gloves by trapping air inside and applying pressure. A lack of deflation confirms the absence of micro-punctures.

Phase 2: Material Transfer and Weighing

  • Static Mitigation: Wipe the analytical balance and the surrounding hood surface with an anti-static cloth.

    • Causality: Halogenated organic powders are highly prone to electrostatic dispersion, which can aerosolize the compound and contaminate the workspace.

  • Transfer: Use a grounded, static-dissipative spatula to transfer the 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid.

  • Mass Confirmation: Record the target mass.

    • Validation Step: Tare the balance, remove the weighing boat, and replace it. The balance must read the exact recorded mass ±0.1 mg. This confirms no powder was lost to static cling or air currents.

Phase 3: Decontamination and Neutralization

  • Surface Neutralization: Spray all contacted surfaces (spatulas, balance pans, benchtop) with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution.

    • Causality: The mild base reacts with the carboxylic acid to form a water-soluble sodium salt, neutralizing the contact hazard and preventing cross-contamination[4].

  • Efficacy Validation: Swab the cleaned area with a moistened pH indicator strip.

    • Validation Step: A pH reading of exactly 7.0 confirms the complete neutralization of all acidic residues.

Part 4: Logical Workflow Visualization

The following diagram illustrates the critical path for handling and disposing of this compound, emphasizing the self-validating checkpoints.

Workflow N1 Hazard Assessment CAS: 1314654-60-8 N2 PPE Validation (Glove Inflation Test) N1->N2 N3 Material Transfer (Fume Hood, 0.5 m/s) N2->N3 Barrier Intact N4 Decontamination (5% NaHCO3 Wash) N3->N4 Process Complete N5 Validation (pH Swab = 7.0) N4->N5 N6 Waste Segregation (Halogenated Acid) N5->N6 Neutralization Verified N7 EHS Incineration N6->N7 Sealed & Labeled

Caption: Self-validating operational and disposal workflow for halogenated organic acids.

Part 5: Waste Segregation & Disposal Plan

Proper segregation is the most critical step in environmental health and safety to prevent dangerous downstream chemical reactions[2].

  • Classification: 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid must be classified strictly as Halogenated Organic Acid Waste [2].

  • Strict Segregation Rules: Never mix this waste with non-halogenated organic solvents, strong bases, or heavy metals. Mixing halogenated waste with incompatible materials can lead to the generation of toxic gases or explosive over-pressurization during storage[3].

  • Containerization: Collect all solid waste (including contaminated Kimwipes, weighing boats, and outer gloves) in a high-density polyethylene (HDPE) container.

    • Validation Step: Physically inspect the container's structural integrity and ensure the cap is hermetically sealed before leaving the hood.

  • Labeling: Affix a standardized hazardous waste tag detailing the full chemical name, CAS 1314654-60-8, the primary hazard (Corrosive/Toxic), and the exact accumulation start date. Arrange for immediate pickup by your institution's Environmental Health & Safety (EHS) department.

References

  • Title: 1-(4-BroMo-3-Methylphenyl)cyclopropane-1-carboxylic acid — Chemical Substance Information Source: NextSDS URL:[Link]

  • Title: Safety Protocol - Anslyn Lab Source: University of Texas at Austin URL:[Link]

  • Title: Halogenated Organic Acid Anhydride Handling Guidelines Source: Regis Technologies URL:[Link]

Sources

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